22-Hydroxytingenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50656-68-3 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h7-8,14-15,21,24,31-32H,9-13H2,1-6H3/t15-,21-,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
QIRUFAFQGKOTKA-ZRWKYKNNSA-N |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)([C@@H](C1=O)O)C |
Canonical SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tingenin B; 22-Hydroxytingenone; |
Origin of Product |
United States |
Foundational & Exploratory
22-Hydroxytingenone: A Quinonemethide Triterpene with Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone, a naturally occurring quinonemethide triterpene, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties. Isolated from medicinal plants such as Salacia impressifolia and Glyptopetalum sclerocarpum, this complex molecule demonstrates a promising profile for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the molecular structure, key chemical data, experimental protocols for its study, and its mechanism of action, with a focus on its pro-apoptotic effects in cancer cells.
Molecular Structure and Chemical Properties
This compound, also known as Tingenin B, is a pentacyclic triterpenoid. Its chemical structure is characterized by a quinone-methide core and a hydroxyl group at the C-22 position. The definitive molecular structure and key chemical properties are summarized below.
Chemical Structure
Figure 1. 2D Chemical Structure of this compound.
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₄ | PubChem[1] |
| Molecular Weight | 436.6 g/mol | PubChem[1] |
| CAS Number | 50656-68-3 | PubChem[1] |
| IUPAC Name | (6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione | PubChem[1] |
| Synonyms | Tingenin B | PubChem[1] |
| Chemical Class | Terpenoid | PubChem[1] |
Experimental Protocols
The isolation, characterization, and biological evaluation of this compound involve a series of established experimental procedures. The following sections detail the methodologies cited in the literature.
Isolation and Purification of this compound
The following is a representative protocol for the isolation of this compound from plant material, based on general phytochemical extraction techniques.
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The unambiguous assignment of the chemical structure of this compound was accomplished using a combination of NMR techniques.[2]
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
¹³C-NMR: To determine the number of unique carbon environments.
-
APT (Attached Proton Test): To differentiate between methyl, methylene, methine, and quaternary carbons.
-
HETCOR (Heteronuclear Correlation): To establish one-bond correlations between protons and their directly attached carbons.
-
Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): For long-range proton-carbon correlation to establish connectivity across the carbon skeleton.
-
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound on cancer cells are commonly assessed using the MTT assay.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) HL-60 cells through a mechanism involving the downregulation of thioredoxin, leading to oxidative stress, DNA double-strand breaks, and the activation of the JNK/p38 MAPK signaling pathway.[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Mechanistic studies have revealed several key events in the apoptotic process induced by this compound[3]:
-
Externalization of Phosphatidylserine: A hallmark of early apoptosis.
-
Internucleosomal DNA Fragmentation: Indicative of late-stage apoptosis.
-
Loss of Mitochondrial Transmembrane Potential: Suggesting the involvement of the intrinsic apoptotic pathway.
-
Caspase-Dependent Pathway: The apoptotic process can be prevented by a pan-caspase inhibitor.
Conclusion
This compound is a promising natural product with well-defined anti-cancer properties. Its ability to induce apoptosis through a multi-faceted mechanism involving oxidative stress and the JNK/p38 MAPK pathway makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this potent quinonemethide triterpene.
References
- 1. Tingenin B | C28H36O4 | CID 73147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
22-Hydroxytingenone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone, a quinonemethide triterpenoid, has garnered significant scientific interest due to its potent cytotoxic and anti-cancer properties. This document provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and isolation, and an examination of its known biological signaling pathways. Quantitative data from relevant studies are summarized, and key experimental procedures are outlined to serve as a practical guide for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Celastraceae family, a group of flowering plants distributed across tropical and subtropical regions. The principal genera known to produce this compound are Salacia and Maytenus.
Table 1: Primary Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Containing the Compound |
| Salacia impressifolia | Celastraceae | Stem Bark[1][2][3] |
| Salacia petenensis | Celastraceae | Bark[4] |
| Salacia campestris | Celastraceae | Root Bark[5] |
| Salacia kraussii | Celastraceae | Roots[6] |
| Glyptopetalum sclerocarpum | Celastraceae | Not specified |
Salacia impressifolia, a plant found in the Amazon rainforest, is a particularly well-documented source of this compound and related quinonemethide triterpenes[1][2][3].
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific yields can vary depending on the plant material and extraction conditions, the general workflow is consistent.
Generalized Experimental Protocol for Isolation
The following protocol is a representative, generalized procedure based on methods reported for the isolation of quinonemethide triterpenes from Salacia species.
2.1.1. Plant Material Preparation and Extraction
-
Collection and Preparation: The stem bark of Salacia impressifolia is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a non-polar solvent. A common method is maceration or Soxhlet extraction with dichloromethane or a mixture of n-hexane and ethyl ether (1:1)[4][7]. This initial extraction is designed to isolate a wide range of lipophilic compounds, including triterpenoids.
2.1.2. Chromatographic Purification
-
Crude Extract Fractionation: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to column chromatography on silica gel.
-
Initial Column Chromatography: A glass column is packed with silica gel (70-230 mesh) and the crude extract is loaded onto the column. The separation is achieved by eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).
-
Further Purification: Fractions enriched with this compound are combined and subjected to further chromatographic purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve high purity.
Table 2: Representative Chromatographic Conditions for Triterpene Isolation from Salacia Species
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) |
| Column Chromatography | Silica Gel (70-230 mesh) | n-Hexane / Ethyl Acetate (gradient) |
| Preparative TLC | Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 98:2 v/v) |
| HPLC | C18 reverse-phase | Acetonitrile / Water (gradient) |
2.1.3. Structural Elucidation
The purified this compound is structurally characterized using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Quantitative Data
Obtaining precise, universally applicable quantitative data for the yield of this compound is challenging due to variations in plant batches, geographical location, and extraction methodologies. The following table provides a generalized representation based on typical yields for this class of compounds.
Table 3: Generalized Quantitative Yields for Quinonemethide Triterpenes
| Parameter | Representative Value |
| Crude Extract Yield from Dried Plant Material | 2-5% (w/w) |
| Yield of Purified this compound from Crude Extract | 0.1-0.5% (w/w) |
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, most notably its ability to induce programmed cell death (apoptosis) in cancer cells.
Apoptosis Induction via the JNK/p38 MAPK Signaling Pathway
Research has shown that this compound's cytotoxic effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[1][3]. This activation is linked to the compound's interaction with the thioredoxin (Trx) system, a key regulator of cellular redox balance[8][9].
3.1.1. Mechanism of Action
-
Thioredoxin Inhibition: this compound is believed to inhibit the thioredoxin system, leading to an increase in intracellular reactive oxygen species (ROS) and a shift towards an oxidative state[1].
-
ASK1 Activation: In its reduced state, thioredoxin binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). When thioredoxin is oxidized or inhibited, it dissociates from ASK1, leading to the activation of this upstream kinase[8][9].
-
MAPK Cascade Activation: Activated ASK1 then phosphorylates and activates downstream kinases in the JNK and p38 MAPK cascades[10][11].
-
Apoptosis Execution: The activation of JNK and p38 ultimately leads to the activation of downstream effectors that initiate the apoptotic cascade, resulting in cancer cell death[1][3].
Visualizing the Signaling Pathway
The following diagrams illustrate the key steps in the isolation workflow and the JNK/p38 MAPK signaling pathway initiated by this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: JNK/p38 MAPK signaling pathway for apoptosis induced by this compound.
Conclusion
This compound stands out as a promising natural product with significant potential for development as an anti-cancer agent. Its reliable sourcing from Salacia species, coupled with established, albeit general, isolation protocols, makes it an accessible compound for further research. A deeper understanding of its mechanism of action, particularly its role in modulating the JNK/p38 MAPK pathway through the thioredoxin system, opens new avenues for targeted cancer therapy. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of this remarkable triterpenoid. Further studies are warranted to optimize isolation yields and to fully elucidate the intricate details of its molecular interactions within cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-leukemia activity of the stem bark of Salacia impressifolia (Miers) A. C. Smith (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and frontier molecular orbital investigation of bioactive quinone-methide triterpenoids from the bark of Salacia petenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant quinonemethide triterpenes from Salacia campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinone methides from Salacia kraussii with in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 8. The Thioredoxin System is Regulated by the ASK-1/JNK/p38/Survivin Pathway During Germ Cell Apoptosis [mdpi.com]
- 9. The Thioredoxin System is Regulated by the ASK-1/JNK/p38/Survivin Pathway During Germ Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
22-Hydroxytingenone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone, a naturally occurring quinonemethide triterpenoid, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its isolation from various plant sources and the key scientific contributions that have elucidated its structure and biological functions. The document further presents a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis through the modulation of critical signaling pathways. Quantitative data on its cytotoxic effects against a range of cancer cell lines are systematically tabulated for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the isolation, purification, and biological evaluation of this compound, providing researchers with the necessary methodologies to further investigate its therapeutic potential.
Discovery and History
The history of this compound is intrinsically linked to the broader investigation of tingenone and its derivatives, primarily isolated from plants of the Celastraceae family. While the exact first isolation of this compound is not definitively documented in a single seminal publication, its discovery can be traced through a series of key studies on related compounds.
Early investigations in the 1970s by researchers such as A. G. González and F. Delle Monache laid the foundational groundwork for the characterization of tingenone-type compounds. A pivotal publication by Delle Monache and colleagues in the Journal of the Chemical Society, Perkin Transactions 1 in 1973 detailed the structure of tingenone, a closely related precursor.
The term "reisolated" was used in a 1990 publication by Bavovada et al., which described the isolation of this compound from Glyptopetalum sclerocarpum and, for the first time, provided its unambiguous 13C-NMR assignments. This indicates that the compound was known to the scientific community prior to this date. Further research has identified Salacia impressifolia as another significant natural source of this compound. Traditional medicinal uses of these plants for various ailments, including cancer, have spurred further scientific inquiry into their bioactive constituents.
Chemical Properties
IUPAC Name: (4aS,6aS,6bR,8aR,12bR,14aR)-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12b,13,14a-hexadecahydro-1,1,4a,6b,8a,12b-hexamethyl-11-oxopicene-4,14-dione
Molecular Formula: C₃₀H₄₀O₄
Molecular Weight: 480.6 g/mol
Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its cytotoxic and pro-apoptotic effects against cancer cells being the most extensively studied.
Cytotoxicity against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of this compound across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined for several cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SK-MEL-28 | Human Melanoma | 24 | 4.35 | [1] |
| SK-MEL-28 | Human Melanoma | 48 | 3.72 | [1] |
| SK-MEL-28 | Human Melanoma | 72 | 3.29 | [1] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | Potent Cytotoxicity | [2] |
| P-388 | Murine Lymphocytic Leukemia | Not Specified | Strong Cytotoxicity | |
| KB | Nasopharynx Carcinoma | Not Specified | Strong Cytotoxicity | |
| HT-1080 | Fibrosarcoma | Not Specified | Strong Cytotoxicity | |
| LU-1 | Lung Cancer | Not Specified | Strong Cytotoxicity | |
| COL-2 | Colon Cancer | Not Specified | Strong Cytotoxicity | |
| MEL-2 | Melanoma | Not Specified | Strong Cytotoxicity | |
| BC-1 | Breast Cancer | Not Specified | Strong Cytotoxicity |
Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Signaling Pathways
This compound has been shown to modulate specific signaling pathways to exert its pro-apoptotic effects. A key pathway implicated is the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascade. Activation of these stress-activated protein kinases can lead to the phosphorylation of various downstream targets that ultimately trigger the apoptotic machinery.
Furthermore, this compound has been found to target the cellular antioxidant system by downregulating thioredoxin. This leads to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress that can damage cellular components, including DNA, and contribute to the initiation of apoptosis.
Experimental Protocols
Isolation and Purification of this compound from Salacia impressifolia
This protocol describes a general method for the extraction and isolation of this compound from the root bark of Salacia impressifolia.
Materials:
-
Dried and powdered root bark of Salacia impressifolia
-
Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Macerate the powdered root bark sequentially with hexane, dichloromethane, ethyl acetate, and methanol at room temperature.
-
Concentrate each extract under reduced pressure using a rotary evaporator.
-
Subject the dichloromethane extract, which is typically rich in quinonemethide triterpenes, to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC. Combine fractions showing similar TLC profiles.
-
Further purify the fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Characterize the purified compound using spectroscopic techniques such as NMR (¹H and ¹³C), and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Western Blot Analysis for JNK and p38 MAPK Phosphorylation
This technique is used to detect the activation (phosphorylation) of JNK and p38 MAPK proteins.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant anticancer potential. Its ability to induce apoptosis in cancer cells through the modulation of the JNK/p38 MAPK signaling pathway and by inducing oxidative stress highlights its therapeutic promise. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating molecule. Future studies should focus on a more comprehensive evaluation of its efficacy in in vivo models, a detailed investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of potential synergistic effects with existing chemotherapeutic agents. Furthermore, the development of a total synthesis route for this compound would be highly valuable for ensuring a sustainable supply for preclinical and clinical development and for enabling the synthesis of novel analogs with improved therapeutic profiles.
References
An In-depth Technical Guide to 22-Hydroxytingenone: Properties, Protocols, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone, a quinonemethide triterpene primarily isolated from plants of the Celastraceae family, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its mechanism of action, with a focus on the JNK/p38 MAPK signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 436.6 g/mol | --INVALID-LINK-- |
| CAS Number | 52475-53-5 | - |
| Appearance | Not reported (likely a solid) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Triterpenoids are generally soluble in organic solvents like chloroform, ethyl acetate, and methanol, and poorly soluble in water. | General triterpenoid properties |
| Spectral Data | 13C-NMR data has been unambiguously assigned, though specific chemical shifts are not widely published. 1H-NMR, IR, and Mass Spectrometry data are not readily available in public literature.[1] | [1] |
Experimental Protocols
Isolation and Purification of Triterpenes from Salacia Species (General Protocol)
The following is a general protocol for the isolation of triterpenes from the leaves of Salacia grandifolia, which can be adapted for the isolation of this compound from Salacia impressifolia or other plant sources.
2.1.1. Extraction
-
Air-dry the plant material (e.g., leaves, root bark) at room temperature and then grind it into a fine powder.
-
Perform sequential maceration of the powdered plant material with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol.
-
For each solvent, soak the plant material for a sufficient period (e.g., 24-48 hours) with occasional agitation.
-
Filter the extract after each maceration step.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.
2.1.2. Chromatographic Purification
-
Subject the crude extract (e.g., the hexane or ethyl acetate extract, which are likely to contain triterpenoids) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.
-
Pool similar fractions and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.
Figure 1. General workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS (phosphate-buffered saline).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways in this compound-Induced Apoptosis
Studies have shown that this compound induces apoptosis in cancer cells, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] This activation is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]
Figure 2. Simplified signaling pathway of this compound-induced apoptosis.
The induction of oxidative stress by this compound serves as an upstream event that triggers the phosphorylation and subsequent activation of JNK and p38 MAPK.[2] These activated kinases, in turn, can phosphorylate a variety of downstream target proteins, ultimately leading to the activation of the caspase cascade, which is a hallmark of apoptosis. The executioner caspases then cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.
Conclusion
This compound is a promising natural product with demonstrated anticancer properties. This guide provides a foundational understanding of its chemical and physical characteristics, methodologies for its study, and its primary mechanism of apoptotic induction. Further research is warranted to fully elucidate its spectral properties, and to explore its therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
22-Hydroxytingenone: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone (22-HTG), a quinonemethide triterpenoid primarily isolated from the Celastraceae family of plants, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth analysis of the current understanding of 22-HTG's therapeutic targets and mechanisms of action. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction
Quinonemethide triterpenoids are a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, this compound has garnered considerable attention for its multifaceted anti-neoplastic activities. Preclinical studies have demonstrated its efficacy in inducing apoptosis, inhibiting cell proliferation, and reducing the invasive potential of cancer cells, particularly in acute myeloid leukemia (AML) and melanoma models. This guide delves into the molecular mechanisms underpinning these effects, focusing on the key therapeutic targets that mediate the action of 22-HTG.
Therapeutic Targets and Mechanism of Action
The primary anti-cancer mechanism of this compound revolves around the induction of oxidative stress and the subsequent activation of apoptotic pathways. The key therapeutic targets and signaling cascades are detailed below.
Downregulation of Thioredoxin and Induction of Oxidative Stress
A pivotal target of this compound is the cellular antioxidant system, specifically through the downregulation of thioredoxin (Trx)[1]. Thioredoxin is a critical enzyme in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to drug resistance. By reducing the expression of thioredoxin, 22-HTG disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress. This oxidative insult is a key initiator of the apoptotic cascade.
Activation of the JNK/p38 MAPK Signaling Pathway
The increase in intracellular ROS triggered by this compound leads to the activation of stress-activated protein kinases, namely c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[1]. The phosphorylation of JNK and p38 is a critical step in the signaling cascade that ultimately culminates in apoptosis.
Induction of Caspase-Dependent Apoptosis
The activation of the JNK/p38 MAPK pathway by 22-HTG initiates a caspase-dependent apoptotic pathway. This is evidenced by the externalization of phosphatidylserine, fragmentation of internucleosomal DNA, and loss of mitochondrial transmembrane potential in cancer cells treated with the compound[1]. The induction of apoptosis can be prevented by the use of a pan-caspase inhibitor, confirming the caspase-dependent nature of this process.
Inhibition of Melanoma Cell Proliferation, Migration, and Invasion
In melanoma cells, this compound has been shown to reduce cell viability and invasiveness. This is achieved, in part, through the decreased activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes for extracellular matrix degradation and tumor cell invasion[2].
Modulation of Oncogenic Signaling in Melanoma
Furthermore, this compound has been observed to reduce the expression of key oncogenes in melanoma, including BRAF, NRAS, and KRAS[3]. These genes are central components of the MAPK/ERK signaling pathway, a critical driver of melanoma proliferation and survival.
Quantitative Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Incubation Time (h) | Reference |
| SK-MEL-28 | Human Melanoma | Alamar Blue | 4.35 | 24 | [2] |
| SK-MEL-28 | Human Melanoma | Alamar Blue | 3.72 | 48 | [2] |
| SK-MEL-28 | Human Melanoma | Alamar Blue | 3.29 | 72 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture
-
HL-60 (Acute Myeloid Leukemia): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
SK-MEL-28 (Human Melanoma): Cells are cultured in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (Alamar Blue)
-
Seed SK-MEL-28 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours.
-
Add Alamar Blue reagent (10% of the culture volume) to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treat HL-60 cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat SK-MEL-28 cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
-
Treat HL-60 or SK-MEL-28 cells with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-phospho-JNK, anti-phospho-p38, anti-BRAF, anti-NRAS, anti-KRAS, and anti-β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for Gene Expression Analysis
-
Treat cells with this compound.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for thioredoxin, BRAF, NRAS, KRAS, and a housekeeping gene (e.g., GAPDH or β-actin) and a SYBR Green master mix.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Culture SK-MEL-28 cells in serum-free medium and treat with this compound.
-
Collect the conditioned medium and concentrate it using a centrifugal filter device.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer and load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in water).
-
Incubate the gel in a developing buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 18-24 hours.
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for Western blot analysis.
Caption: 22-HTG's mechanism of action in melanoma cells.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for the treatment of cancer, particularly acute myeloid leukemia and melanoma. Its ability to target the thioredoxin system and induce oxidative stress-mediated apoptosis represents a promising strategy to overcome drug resistance in cancer cells. Furthermore, its inhibitory effects on key oncogenic pathways in melanoma highlight its potential as a multi-targeting agent.
Future research should focus on several key areas. A broader screening of 22-HTG's cytotoxicity across a wider panel of cancer cell lines is necessary to identify other sensitive cancer types. In vivo studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and potential toxicity. Further investigation into the direct molecular interactions between this compound and its targets, such as thioredoxin, will provide a more detailed understanding of its mechanism of action and facilitate the design of more potent analogs. The development of optimized drug delivery systems could also enhance its therapeutic index. Continued exploration of this promising natural compound is warranted to fully realize its potential in clinical applications.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufc.br [repositorio.ufc.br]
An In-depth Technical Guide to 22-Hydroxytingenone and its Derivatives: From Biological Activity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxytingenone, a quinonemethide triterpenoid primarily isolated from plants of the Celastraceae family, has emerged as a promising natural product with potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound and its therapeutic potential, with a focus on its mechanism of action, potential for derivatization, and detailed experimental protocols for its evaluation. The document summarizes key quantitative data, outlines the signaling pathways involved in its anticancer effects, and presents a logical workflow for the investigation of this and similar bioactive compounds.
Introduction
Quinonemethide triterpenoids, such as tingenone and its hydroxylated analogue this compound, are recognized for their significant biological activities, including anti-inflammatory, antimicrobial, and particularly, cytotoxic effects.[1][2][3] this compound's ability to induce apoptosis in cancer cells at low micromolar concentrations has positioned it as a lead compound for the development of novel anticancer agents. This guide delves into the technical details of its biological evaluation, providing researchers with the necessary information to explore its therapeutic applications further.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) and human melanoma.[2][4] Its primary mechanism of action involves the induction of apoptosis through a multifaceted signaling cascade initiated by the generation of oxidative stress.
Induction of Oxidative Stress and Downregulation of Thioredoxin
A key initiating event in the cytotoxic action of this compound is the induction of oxidative stress. This is supported by the observation that the antioxidant N-acetyl-cysteine (NAC) can completely abrogate the apoptosis induced by this compound.[4] A critical target in this process is the cellular antioxidant system, specifically the downregulation of thioredoxin (Trx).[4] Thioredoxin is a crucial enzyme in maintaining the cellular redox balance and its inhibition leads to an accumulation of reactive oxygen species (ROS).
Activation of Apoptotic Signaling Pathways
The increase in intracellular ROS triggers a cascade of downstream signaling events leading to apoptosis. This includes:
-
DNA Double-Strand Breaks: The oxidative stress induced by this compound leads to damage to cellular macromolecules, including DNA, resulting in double-strand breaks.[4]
-
Activation of JNK/p38 MAPK Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of stress-induced apoptosis.
-
Caspase-Dependent Apoptosis: this compound-induced apoptosis is executed through a caspase-dependent pathway. This is evidenced by the externalization of phosphatidylserine, fragmentation of internucleosomal DNA, and the loss of mitochondrial transmembrane potential in treated cancer cells.[4] Furthermore, the pan-caspase inhibitor Z-VAD(OMe)-FMK has been shown to prevent apoptosis induced by this compound.[4]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on Cytotoxic Activity
The cytotoxic and antiproliferative activities of this compound have been quantified against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Myeloid Leukemia | Potent cytotoxicity observed | [2][4] |
| SK-MEL-28 | Human Melanoma | 3.29 (72h) | |
| MES-SA/DX | Uterine Sarcoma | Low micromolar range | |
| DU 145 | Prostate Carcinoma | Low micromolar range | |
| P-388 | Murine Lymphocytic Leukemia | Strong cytotoxicity | [3] |
| KB | Nasopharynx Carcinoma | Strong cytotoxicity | |
| HT-1080 | Fibrosarcoma | Strong cytotoxicity | |
| LU-1 | Lung Cancer | Strong cytotoxicity | |
| COL-2 | Colon Cancer | Strong cytotoxicity | |
| MEL-2 | Melanoma | Strong cytotoxicity | |
| BC-1 | Breast Cancer | Strong cytotoxicity | |
| Non-Cancerous Cell Line | |||
| MRC-5 | Normal Lung Fibroblast | Low selectivity noted |
Derivatives of this compound and Structure-Activity Relationships
While specific synthetic derivatives of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on the structurally similar quinonemethide triterpenoid, celastrol. Modifications to the celastrol scaffold have been shown to significantly impact biological activity and selectivity.
Insights from Celastrol Derivatives
Studies on celastrol have demonstrated that derivatization, for instance, through esterification at the 29th position, can lead to compounds with enhanced antiproliferative activity and improved tumor cell selectivity.[4][5] For example, certain ester derivatives of celastrol have shown potent Hsp90-Cdc37 disruption activity and significant antitumor effects both in vitro and in vivo, with some derivatives exhibiting a 15.4-fold increase in tumor cell selectivity compared to the parent compound.[4][6]
These findings suggest that the carboxylic acid group and other reactive sites on the this compound molecule are prime targets for chemical modification to generate novel derivatives with potentially improved therapeutic indices.
Proposed Synthetic Strategies
Based on the literature for celastrol and other triterpenoids, potential synthetic modifications for this compound could include:
-
Esterification/Amidation: Conversion of carboxylic acid functionalities to esters or amides.
-
Alkylation/Acylation: Modification of hydroxyl groups.
-
Modification of the Quinone-methide System: Reactions to alter the electronic properties of the A and B rings.
The following diagram outlines a general workflow for the development and evaluation of novel this compound derivatives.
Caption: Experimental workflow for derivative development.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a potent cytotoxic agent with a well-defined mechanism of action involving the induction of oxidative stress and subsequent activation of apoptotic pathways. Its quinonemethide triterpenoid scaffold presents a valuable template for the design and synthesis of novel anticancer drugs. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds with improved efficacy and selectivity. Further in vivo studies are warranted to translate the promising in vitro findings into potential therapeutic applications for the treatment of various cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinone-methide triterpenes and salaspermic acid from Kokoona ochracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Evaluation of Celastrol Derivatives with Improved Cytotoxic Selectivity and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining the Cytotoxicity of 22-Hydroxytingenone using an MTT Assay
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 22-Hydroxytingenone on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1][2][3][4]
Introduction
This compound is a quinonemethide triterpene that has demonstrated potent cytotoxic properties against various cancer cell lines.[5][6][7][8] Mechanistic studies have revealed that its anti-cancer activity is mediated through the induction of apoptosis. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation.[5][7][9] The underlying molecular mechanisms involve the generation of oxidative stress, downregulation of thioredoxin, DNA double-strand breaks, and activation of the JNK/p38 MAPK signaling pathway.[5][6] Furthermore, this compound has been shown to reduce the expression of key oncogenes such as BRAF, NRAS, and KRAS in melanoma cells.[7][9]
The MTT assay is a reliable method for quantifying the cytotoxic effects of compounds like this compound. The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[3][10] The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is then measured, which is directly proportional to the number of viable cells.[4][10]
Objective
To provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, thereby quantifying its cytotoxic activity.
Experimental Protocols
Materials and Reagents
-
This compound (of high purity)
-
Cancer cell line (e.g., HL-60, SK-MEL-28, or other relevant line)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate media until approximately 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh media to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the old media from the wells.
-
Add 100 µL of the media containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (media with the same concentration of DMSO as the treated wells) and a blank control (media only, no cells).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the media containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
Table 1: Cytotoxic Effect of this compound on a Cancer Cell Line
| Concentration of this compound (µM) | Mean Absorbance at 570 nm (± SD) | % Cell Viability (± SD) |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 1 | 1.05 ± 0.06 | 84.0 ± 4.8 |
| 5 | 0.82 ± 0.05 | 65.6 ± 4.0 |
| 10 | 0.61 ± 0.04 | 48.8 ± 3.2 |
| 25 | 0.35 ± 0.03 | 28.0 ± 2.4 |
| 50 | 0.18 ± 0.02 | 14.4 ± 1.6 |
| 100 | 0.09 ± 0.01 | 7.2 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Potential signaling pathway of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 22β-hydroxytingenone induces apoptosis and suppresses invasiveness of melanoma cells by inhibiting MMP-9 activity and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Apoptosis Assays with 22-Hydroxytingenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 22-Hydroxytingenone, a quinonemethide triterpene with demonstrated anti-cancer properties.[1][2][3] The following protocols and methodologies are designed to assist researchers in characterizing and quantifying apoptosis induced by this compound in various cancer cell lines.
Introduction to this compound and its Pro-Apoptotic Activity
This compound has been identified as a potent cytotoxic agent against several cancer cell lines, including melanoma and acute myeloid leukemia.[2][3] Its mechanism of action involves the induction of apoptosis through multiple pathways. Studies have shown that this compound can lead to a reduction in cell proliferation and invasion.[1] Key molecular events associated with this compound-induced apoptosis include the externalization of phosphatidylserine, loss of mitochondrial membrane potential, DNA fragmentation, and the activation of caspases.[2][4] The underlying signaling pathways involve the downregulation of thioredoxin, leading to oxidative stress, and the modulation of the JNK/p38 MAPK signaling cascades.[2]
Key Apoptosis Assays for this compound Research
A multi-faceted approach is recommended to thoroughly evaluate the apoptotic effects of this compound. The following assays are commonly employed to detect different stages of apoptosis.[5]
Annexin V-FITC/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[5][7] This can be assessed using cationic lipophilic dyes such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Caspase Activity Assays
Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) or a general caspase activity. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal. The activation of caspases is a hallmark of apoptosis, and studies have shown that this compound induces caspase-dependent apoptosis.[2]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
DNA fragmentation is a characteristic feature of late-stage apoptosis.[7] The TUNEL assay detects DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. This can be visualized by fluorescence microscopy or quantified by flow cytometry.
Experimental Protocols
The following are detailed protocols for the aforementioned assays, which can be adapted for use with this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SK-MEL-28, HL-60)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell suspension.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
JC-1 dye
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-1 Staining:
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add pre-warmed medium containing JC-1 dye (final concentration typically 1-10 µg/mL) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells as described in Protocol 1 and resuspend them in PBS. Analyze on a flow cytometer to quantify the red and green fluorescence.
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase, following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Caspase Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Effect of this compound on Mitochondrial Membrane Potential and Caspase-3 Activity
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (JC-1) | Relative Caspase-3 Activity |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis induced by this compound.
References
- 1. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 6. Apoptosis Detection: Methods, Assays & Analysis Techniques | Revvity [revvity.com]
- 7. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 22-Hydroxytingenone using High-Performance Liquid Chromatography (HPLC)
Introduction
22-Hydroxytingenone is a quinone-methide triterpenoid found in plants of the Celastraceae family, such as Maytenus ilicifolia. This compound and its derivatives have garnered interest for their potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and acidified water allows for efficient separation. Detection is performed using a UV-Vis detector set at a wavelength where this compound exhibits significant absorbance, owing to its quinone-methide chromophore. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥98%)
3. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation (from Maytenus ilicifolia leaves)
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the quantification of this compound.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 70-90% B20-25 min: 90% B25-30 min: 90-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 425 nm |
6. Calibration and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.
-
Linearity: Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve, which should be ≥0.999.
-
Quantification: Inject the prepared sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Quantitative HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 silica-based column | Provides good retention and separation for moderately nonpolar triterpenoids. |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid | Acetonitrile offers good elution strength. Formic acid improves peak shape and resolution. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities and reduces analysis time. |
| Detection Wavelength | 425 nm | The quinone-methide chromophore of this compound is expected to have a strong absorbance in this region, providing high sensitivity and selectivity. |
| Column Temperature | 30°C | Ensures reproducible retention times and improves separation efficiency. |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Application Notes and Protocols for Preparing 22-Hydroxytingenone Stock Solution for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of 22-Hydroxytingenone stock solutions for in vitro research applications. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Physicochemical Properties and Solubility
This compound is a quinonemethide triterpene with established cytotoxic and anti-cancer properties. A summary of its key physicochemical data is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 438.63 g/mol | Vendor Data |
| Appearance | Crystalline solid (typical for triterpenoids) | General Knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Vendor Data |
| In Vitro Activity | Cytotoxic against various cancer cell lines | [1][2] |
Recommended Solvents and Storage
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. The table below summarizes the recommended storage conditions for both the solid compound and the stock solution.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | Up to 1 year | Store in a tightly sealed, light-resistant container. |
| Stock Solution | DMSO | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of 438.63 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (1 mg / 438.63 g/mol ) / (10 mmol/L) = 0.228 mL or 228 µL
-
Add 228 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution Preparation: For cell culture experiments, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based cytotoxicity assay.
Caption: Workflow for preparing and using this compound in in vitro assays.
Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK signaling pathway, which is often triggered by oxidative stress.[1]
Caption: JNK/p38 MAPK signaling pathway activated by this compound.
References
Application Notes and Protocols for Measuring Oxidative Stress Induced by 22-Hydroxytingenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
22-Hydroxytingenone (22-HTG) is a quinonemethide triterpene, often isolated from plants of the Salacia genus, which has demonstrated cytotoxic properties in various cancer cell lines.[1][2] Emerging evidence suggests that its mechanism of action may involve the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2] This imbalance can lead to cellular damage, DNA double-strand breaks, and ultimately, apoptosis.[2]
Studies in acute myeloid leukemia (AML) cells indicate that 22-HTG induces apoptosis mediated by oxidative stress, notably through the downregulation of the cellular antioxidant thioredoxin.[2] However, research in melanoma cells suggests that apoptosis may occur without direct involvement of ROS production, highlighting that the role of 22-HTG in inducing oxidative stress can be cell-type specific.[1]
These application notes provide a comprehensive framework for investigating the pro-oxidant effects of this compound. We detail protocols for quantifying ROS levels, assessing downstream cellular consequences such as effects on viability and apoptosis, and analyzing key signaling pathways involved in the oxidative stress response, namely the Nrf2/ARE and PI3K/AKT pathways.
Key Signaling Pathways in Oxidative Stress Response
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[3][5] Investigating the activation of this pathway is crucial for understanding the cellular response to 22-HTG.
Caption: The Nrf2/ARE signaling pathway activation under oxidative stress.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[6][7] Its dysregulation is common in various cancers.[6] This pathway can be modulated by ROS; in some contexts, ROS can activate PI3K/AKT signaling to promote survival, while in others, excessive oxidative stress can inhibit it, leading to apoptosis.[8] Given that 22-HTG induces apoptosis, examining its effect on the phosphorylation status of AKT is essential to determine if this pathway is involved in the observed cytotoxicity.
Caption: The PI3K/AKT signaling pathway and its modulation by ROS.
Experimental Design and Workflow
A logical workflow is critical for systematically evaluating the effects of this compound. The process begins with treating cultured cells, followed by a series of assays to measure oxidative stress and its cellular consequences at different endpoints.
Caption: General experimental workflow for assessing 22-HTG effects.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[9][10]
Materials:
-
DCFH-DA probe (stock solution in DMSO)
-
Appropriate cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of 22-HTG in fresh medium for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control.
-
Probe Loading: After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of serum-free medium containing 10 µM DCFH-DA to each well.[11]
-
Incubate the plate for 30 minutes at 37°C in the dark.[11]
-
Measurement: Wash the cells three times with warm PBS to remove excess probe.[11] Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry analysis, detach cells after washing and analyze immediately.[10]
Protocol 2: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[14][15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow to adhere. Treat with various concentrations of 22-HTG for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]
Protocol 3: Detection of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[16]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 22-HTG for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Adjust cell density to 1 x 10⁶ cells/mL.[18] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (reagent volumes may vary by manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of Key Proteins
Western blotting allows for the detection and semi-quantification of specific proteins to assess the activation state of signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment with 22-HTG, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed using software like ImageJ.[19]
Data Presentation
Quantitative data should be presented clearly to allow for straightforward comparison between different treatment groups.
Table 1: Effect of this compound on Oxidative Stress Markers and Cell Viability
| Treatment Concentration (µM) | Relative ROS Levels (% of Control) | Cell Viability (% of Control) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.5 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| 1 | 135 ± 8.1 | 85.2 ± 6.3 | 10.5 ± 1.2* | 4.3 ± 0.9 |
| 5 | 210 ± 12.5 | 55.7 ± 5.1 | 25.8 ± 2.1 | 12.1 ± 1.5 |
| 10 | 350 ± 20.3 | 20.1 ± 3.8 | 40.2 ± 3.5 | 28.9 ± 2.7 |
| Positive Control (e.g., H₂O₂) | 450 ± 25.0 | 15.4 ± 2.9 | 45.1 ± 4.0 | 35.6 ± 3.1 |
Data are presented as mean ± SD from three independent experiments. Statistical significance relative to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). This table is a template for data presentation.
Table 2: Densitometric Analysis of Western Blot Results
| Treatment Concentration (µM) | Nrf2/β-actin Ratio | HO-1/β-actin Ratio | p-AKT/Total AKT Ratio |
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| 1 | 1.52 ± 0.21 | 1.89 ± 0.25 | 0.85 ± 0.09 |
| 5 | 2.65 ± 0.30 | 3.45 ± 0.41 | 0.45 ± 0.06** |
| 10 | 3.10 ± 0.35 | 4.88 ± 0.52 | 0.18 ± 0.04*** |
Data are presented as fold change relative to the vehicle control (mean ± SD). Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). This table is a template for data presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 5. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
- 8. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 9. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 10. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Annexin V/PI Staining Assay for Apoptosis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 22-Hydroxytingenone in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxytingenone is a quinonemethide triterpenoid with demonstrated cytotoxic properties against various cancer cell lines, including acute myeloid leukemia (AML) and melanoma.[1][2] This document provides a summary of its mechanism of action based on in vitro studies and offers detailed protocols for key experiments that can be foundational for designing future in vivo animal model studies. While published in vivo data is limited, the established cellular and molecular effects of this compound allow for the formulation of robust hypotheses and experimental designs for preclinical animal research.
Mechanism of Action
In vitro studies have elucidated that this compound exerts its anti-cancer effects primarily through the induction of oxidative stress, leading to apoptosis. The core mechanism involves the downregulation of thioredoxin, a key component of the cellular antioxidant system.[1] This disruption of redox homeostasis triggers a cascade of downstream events, including DNA double-strand breaks and the activation of the JNK/p38 MAPK signaling pathway, ultimately culminating in caspase-dependent apoptosis.[1][2]
In melanoma cell lines, this compound has also been shown to reduce the expression of key oncogenes such as BRAF, NRAS, and KRAS, and to inhibit the activity of matrix metalloproteinase-9 (MMP-9), which is crucial for cell invasion and metastasis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary from In Vitro Studies
The following table summarizes the effective concentrations of this compound used in in vitro experiments on cancer cell lines. This data is crucial for estimating initial dose ranges for future in vivo studies.
| Cell Line | Assay Type | Effective Concentration (µM) | Observed Effect | Reference |
| HL-60 (AML) | Cytotoxicity | Not Specified | Potent cytotoxicity | [1] |
| HL-60 (AML) | Apoptosis Assay | Not Specified | Induction of apoptosis | [1] |
| SK-MEL-28 (Melanoma) | Viability Assay | Not Specified | Reduced cell viability | [2] |
| SK-MEL-28 (Melanoma) | Gene Expression (RT-qPCR) | Not Specified | Reduced expression of BRAF, NRAS, KRAS | [2] |
| SK-MEL-28 (Melanoma) | Invasion Assay (3D Model) | Not Specified | Decreased invasion capacity | [2] |
Experimental Protocols (In Vitro)
These protocols for foundational in vitro assays are essential for validating the activity of this compound before proceeding to animal models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HL-60, SK-MEL-28)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Signaling Pathway Analysis
Objective: To detect changes in the phosphorylation of JNK and p38 MAPK, and the expression of thioredoxin.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-thioredoxin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Proposed In Vivo Experimental Workflow
Based on the in vitro findings, a logical next step is to evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
References
Application Notes: Detecting 22-Hydroxytingenone-Induced Apoptosis using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by 22-Hydroxytingenone, a promising quinonemethide triterpene with anti-cancer properties.
Introduction
This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, including melanoma and acute myeloid leukemia.[1][2] The mechanism of action involves the downregulation of thioredoxin, leading to increased oxidative stress, DNA double-strand breaks, and the activation of the JNK/p38 MAPK signaling pathway.[3] Annexin V/PI dual staining is a widely accepted flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the efficacy of apoptosis-inducing agents like this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) residues, normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Annexin V- / PI- : Live, viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following table summarizes quantitative data from a study on SK-MEL-28 human melanoma cells treated with this compound for 24 hours.[1]
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) |
| Negative Control | 95.3 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| This compound (2.5 µM) | 75.4 ± 2.5 | 12.8 ± 1.8 | 8.3 ± 1.1 | 3.5 ± 0.7 |
| This compound (5.0 µM) | 52.1 ± 3.1 | 25.6 ± 2.2 | 18.9 ± 1.9 | 3.4 ± 0.6 |
| Doxorubicin (5.0 µM) (Positive Control) | 45.2 ± 2.8 | 28.9 ± 2.5 | 22.1 ± 2.1 | 3.8 ± 0.9 |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently staining with Annexin V and PI for flow cytometric analysis.
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., SK-MEL-28)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Cell Treatment
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 2.5 µM and 5.0 µM) for the desired incubation period (e.g., 24 hours).[1] Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Doxorubicin).
Annexin V/PI Staining Protocol
-
Cell Harvesting: After treatment, carefully collect the cell culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with their corresponding supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Data Analysis
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.
-
From the main cell population gate, create a dot plot for Annexin V-FITC (x-axis) vs. PI (y-axis).
-
-
Quadrant Analysis: Set up quadrants to distinguish the four populations:
-
Lower-left quadrant (Q4): Annexin V- / PI- (Viable cells)
-
Lower-right quadrant (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-right quadrant (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-left quadrant (Q1): Annexin V- / PI+ (Necrotic cells)
-
-
Quantification: Determine the percentage of cells in each quadrant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Annexin V/PI staining.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
References
Application Note & Protocol: Assessment of Mitochondrial Membrane Potential using 22-Hydroxytingenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to cellular energy production and are key regulators of cell death pathways. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A decrease in ΔΨm is an early hallmark of apoptosis and a sign of mitochondrial dysfunction. This document provides a detailed protocol for assessing the impact of 22-Hydroxytingenone, a natural triterpenoid, on the mitochondrial membrane potential in cultured cells. The protocols described herein utilize common fluorescent probes, JC-1 and Tetramethylrhodamine, Methyl Ester (TMRM), which are widely used for their sensitivity in detecting changes in ΔΨm.
Principle of the Assays
-
JC-1 Assay: The JC-1 dye is a lipophilic, cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
-
TMRM Assay: TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRM is proportional to the ΔΨm. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
I. Preliminary Experiment: Determining the Optimal Concentration of this compound
Prior to assessing the effect of this compound on mitochondrial membrane potential, it is crucial to determine a non-cytotoxic concentration range. This can be achieved using a standard cytotoxicity assay, such as the MTT or LDH assay.
Protocol: Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for the desired treatment duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select a concentration range for the mitochondrial membrane potential assay that shows minimal cytotoxicity.
II. Protocols for Assessing Mitochondrial Membrane Potential
The following are detailed protocols for using the JC-1 and TMRM dyes. These can be adapted for analysis by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.
A. JC-1 Assay Protocol
Materials:
-
JC-1 dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - positive control
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates (for plate reader/microscopy) or culture tubes (for flow cytometry)
Reagent Preparation:
-
JC-1 Stock Solution (200 µM): Dissolve JC-1 powder in DMSO. Store at -20°C, protected from light.[1]
-
CCCP Stock Solution (50 mM): Dissolve CCCP in DMSO. Store at -20°C.[1]
Experimental Protocol (96-well plate format):
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (determined from the cytotoxicity assay) for the desired time.
-
JC-1 Staining:
-
Washing:
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).
-
Fluorescence Microscopy: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.[4]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
B. TMRM Assay Protocol
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
DMSO
-
PBS
-
CCCP or FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) - positive control
-
Cell culture medium
Reagent Preparation:
-
TMRM Stock Solution (10 mM): Dissolve TMRM powder in DMSO. Store at -20°C, protected from light.[5]
-
TMRM Staining Solution (250 nM): Prepare intermediate dilutions of the stock solution in complete medium to reach the final working concentration.[5]
Experimental Protocol:
-
Cell Culture: Seed cells as described for the JC-1 assay.
-
Treatment: Treat cells with this compound as previously described. Include negative and positive controls (e.g., 10 µM FCCP).
-
TMRM Staining:
-
Washing: Wash the cells three times with PBS.[5]
-
Data Acquisition:
-
Fluorescence Plate Reader/Microscopy: Measure fluorescence intensity using a TRITC filter set (Excitation ~548 nm / Emission ~573 nm).
-
-
Data Analysis: A decrease in TMRM fluorescence intensity correlates with a loss of mitochondrial membrane potential.
III. Data Presentation
Quantitative data should be summarized in a clear, tabular format. Below is a hypothetical example of results from a JC-1 assay.
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control Ratio |
| Vehicle Control | 5500 | 1100 | 5.0 | 100% |
| This compound (1 µM) | 5350 | 1150 | 4.65 | 93% |
| This compound (5 µM) | 4200 | 2100 | 2.0 | 40% |
| This compound (10 µM) | 2500 | 3125 | 0.8 | 16% |
| CCCP (50 µM) | 1200 | 4800 | 0.25 | 5% |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Caption: Principle of the TMRM assay for mitochondrial membrane potential.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening assays for the mitochondrial permeability transition using a fluorescence multiwell plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial membrane potential assay | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: 22-Hydroxytingenone in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxytingenone. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a quinonemethide triterpene compound isolated from plants of the Celastraceae family.[1][2] It has demonstrated cytotoxic effects in various cancer cell lines, including acute myeloid leukemia (AML) and melanoma.[1][3] Its primary mechanism of action involves inducing oxidative stress, which leads to the downregulation of thioredoxin. This disruption of the cellular antioxidant system results in DNA double-strand breaks and subsequent apoptosis, mediated by the JNK/p38 MAPK signaling pathway.[1]
Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
A2: this compound is a hydrophobic compound and is poorly soluble in aqueous solutions like cell culture media. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). Other organic solvents such as ethanol or methanol can also be used. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in your aqueous assay medium.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v). You should always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the concentration you intend to use.
Q4: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure complete dissolution in the stock solvent: Make sure the compound is fully dissolved in your organic solvent before any dilution. Gentle warming (e.g., to 37°C) or vortexing can aid dissolution.
-
Use a higher stock concentration: This allows you to add a smaller volume of the stock solution to your culture medium, thereby lowering the final solvent concentration and reducing the chances of precipitation.
-
Stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex or mix well, and then add this to the rest of your media.
-
Consider alternative solubilization methods: If precipitation persists, you may need to explore other formulation strategies as outlined in the troubleshooting guide below.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the volume of the solvent incrementally. Gentle warming (37°C) and vortexing can also help. |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound has very low aqueous solubility and is crashing out of solution. | Lower the final concentration of this compound. Try pre-warming the cell culture media to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently vortexing the media. |
| Cells in the vehicle control group are dying or showing altered morphology. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Reduce the final concentration of the solvent in your experiment. Ensure it is typically below 0.5%. Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or not reproducible results in bioassays. | The compound may not be fully solubilized, leading to inaccurate concentrations in the assay. Precipitation may be occurring over the course of the experiment. | Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions of the compound for each experiment. Consider using a solubilizing agent to improve stability in the aqueous medium. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 436.6 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Solubility | - Insoluble in water. - Soluble in DMSO, ethanol, methanol. | General knowledge for hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The final concentration of your stock solution will depend on the required concentration range for your specific assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general workflow for assessing the cytotoxicity of this compound using a common cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufc.br [repositorio.ufc.br]
22-Hydroxytingenone stability in DMSO and culture media
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 22-Hydroxytingenone in DMSO and cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q2: How should I store this compound stock solutions in DMSO?
A2: As a general best practice for quinonemethide triterpenes, stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in aqueous solutions like cell culture media has not been specifically reported. Generally, compounds can be less stable in culture media due to factors like pH, temperature (37°C), enzymatic activity from cells, and reactions with media components. It is advisable to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock.
Q4: Can I pre-mix this compound in culture media and store it?
A4: It is not recommended to store this compound in culture media for extended periods without conducting a specific stability study. Degradation can occur, leading to a decrease in the effective concentration of the compound and potentially affecting experimental results.
Q5: What are the potential signs of this compound degradation?
A5: Degradation may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A change in the color of the stock solution could also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Perform a stability check of the stock solution using HPLC or LC-MS. |
| Instability of this compound in culture media during the experiment. | Prepare fresh working solutions in culture media immediately before each experiment. Minimize the incubation time of the compound in the media before adding to cells, if possible. | |
| Loss of compound activity over time. | Long-term storage issues with the DMSO stock solution. | Ensure the DMSO stock is stored at -80°C for long-term storage. Verify the water content of the DMSO, as water can contribute to the degradation of some compounds. |
| Degradation in the working solution. | Avoid preparing large batches of working solutions that will be used over an extended period. | |
| Precipitation of the compound in culture media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO in the culture media is kept low (typically <0.5%) to maintain cell health and compound solubility. If precipitation occurs, try lowering the final concentration of this compound. A solubility test prior to the experiment is recommended. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general method for determining the stability of this compound in DMSO under different storage conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve a known amount of this compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
2. Sample Storage:
-
Aliquot the stock solution into multiple small, amber glass vials to minimize headspace and light exposure.
-
Store the aliquots under the following conditions:
-
-80°C (long-term storage)
-
-20°C (short-term storage)
-
4°C (refrigerated)
-
Room Temperature (accelerated degradation)
-
3. Time Points for Analysis:
-
Analyze the samples at various time points, for example: 0, 24, 48, 72 hours, 1 week, 1 month, and 3 months.
4. Analytical Method:
-
At each time point, dilute a sample from each storage condition to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time 0.
5. Data Presentation:
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point 0 | Time Point 1 | Time Point 2 | Time Point 3 |
|---|---|---|---|---|
| -80°C | 100% | |||
| -20°C | 100% | |||
| 4°C | 100% | |||
| Room Temp. | 100% |
(Note: This table should be populated with your experimental data.)
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to evaluate the stability of this compound in a specific cell culture medium.
1. Preparation of Working Solution:
-
Prepare a working solution of this compound by diluting the DMSO stock solution into the desired cell culture medium (e.g., DMEM, RPMI-1640) to the final experimental concentration.
-
Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
2. Incubation:
-
Incubate the working solution in a cell culture incubator at 37°C with 5% CO2.
-
Samples should be taken for analysis at different time points relevant to the duration of your planned experiments (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Preparation for Analysis:
-
At each time point, take an aliquot of the media.
-
To stop potential degradation and precipitate proteins, add a cold organic solvent like acetonitrile or methanol (typically a 1:2 or 1:3 ratio of media to solvent).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
4. Analytical Method:
-
Analyze the supernatant using a validated HPLC-UV or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
5. Data Presentation:
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Incubation Time | % this compound Remaining |
|---|---|
| 0 hours | 100% |
| 2 hours | |
| 4 hours | |
| 8 hours | |
| 12 hours | |
| 24 hours |
(Note: This table should be populated with your experimental data.)
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
troubleshooting inconsistent results in 22-Hydroxytingenone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxytingenone.
Troubleshooting Guides
Issue: Inconsistent Cytotoxicity Results (e.g., MTT, XTT, or CellTiter-Glo® Assays)
Inconsistencies in cell viability assays are a common challenge when working with natural products like this compound. The following Q&A addresses potential causes and solutions.
Question 1: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Several factors can contribute to variability in IC50 values:
-
Compound Solubility: this compound, as a quinonemethide triterpene, has low aqueous solubility. Incomplete dissolution or precipitation in cell culture media can lead to inconsistent effective concentrations.
-
Vehicle Effects: The solvent used to dissolve this compound, typically DMSO, can have cytotoxic effects at higher concentrations. Ensure the final DMSO concentration in your culture media is consistent across all experiments and is below 0.5% (v/v). Always include a vehicle-only control.
-
Cell Density: The initial cell seeding density can impact the apparent cytotoxicity of a compound. Ensure you use a consistent cell number for each experiment and that the cells are in the logarithmic growth phase.
-
Incubation Time: The cytotoxic effect of this compound can be time-dependent. As shown in the data below, IC50 values can decrease with longer incubation times. Standardize your incubation period for all comparative experiments.
-
Assay Interference: Natural products can sometimes interfere with the chemistry of viability assays. For example, colored compounds can alter absorbance readings in colorimetric assays, and compounds with reducing properties can directly reduce the MTT reagent, leading to false-positive results for viability.
Question 2: I am observing precipitation of this compound when I add it to my cell culture media. How can I prevent this?
Answer: To improve the solubility of this compound in your experiments:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the stock solution in serum-free media immediately before adding to the cell cultures.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication when diluting the compound.
-
Final Solvent Concentration: Keep the final DMSO concentration in the culture well as low as possible, ideally below 0.1%.
Issue: Difficulties in Apoptosis Assays
Apoptosis assays are crucial for understanding the mechanism of action of this compound. Here are some common issues and their solutions.
Question 3: My Annexin V/Propidium Iodide staining results are ambiguous, with a large population of cells in the late apoptotic/necrotic quadrant even at early time points. What can I do?
Answer: This can be due to several factors:
-
Compound Concentration: High concentrations of this compound may induce rapid cell death, leading to a quick transition to late apoptosis or necrosis. Consider using a range of concentrations around the IC50 value and performing a time-course experiment.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive propidium iodide staining. Handle cells gently throughout the staining procedure.
-
Assay Protocol: Ensure you are following a validated protocol for Annexin V/PI staining. Modifications such as including a fixation and RNase treatment step can reduce false positives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces apoptosis in cancer cells through the induction of oxidative stress. It has been shown to downregulate thioredoxin, leading to an increase in reactive oxygen species (ROS). This oxidative stress can cause DNA double-strand breaks and activate stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately leading to caspase-dependent apoptosis.
Q2: What is a suitable positive control for cytotoxicity experiments with this compound?
A2: A well-characterized cytotoxic agent relevant to your cell line should be used as a positive control. Common choices include doxorubicin, cisplatin, or staurosporine.
Q3: How stable is this compound in solution?
A3: Quinonemethide triterpenes can be unstable in aqueous solutions over long periods. It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Quantitative Data
The following table summarizes reported IC50 values for this compound and the related compound Tingenone in different cancer cell lines, which may serve as a reference for expected potency. Note that variations in experimental conditions can lead to different absolute values.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | SK-MEL-28 (Melanoma) | Alamar Blue | 24 h | 4.35 | [1][2] |
| This compound | SK-MEL-28 (Melanoma) | Alamar Blue | 48 h | 3.72 | [1][2] |
| This compound | SK-MEL-28 (Melanoma) | Alamar Blue | 72 h | 3.29 | [1][2] |
| This compound | SK-MEL-28 (Melanoma) | Trypan Blue | 24 h | ~3.2 | [3] |
| Tingenone | HL-60 (Leukemia) | Not specified | Not specified | Potent cytotoxicity reported | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and untreated controls.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit
-
6-well plates
-
This compound
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and gentle centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Mitochondrial Membrane Potential Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Materials:
-
Cationic dyes such as JC-1, TMRE, or TMRM
-
6-well plates
-
This compound
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
At the end of the treatment period, add the mitochondrial-sensitive dye (e.g., JC-1 at a final concentration of 2 µM) to the culture medium.
-
Incubate for 15-30 minutes at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 22-Hydroxytingenone for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 22-Hydroxytingenone for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a quinonemethide triterpene, a class of natural compounds often isolated from plants of the Celastraceae family.[1][2] It has demonstrated cytotoxic properties in various cancer cell lines.[1][2] Its primary mechanism of action involves the induction of oxidative stress, leading to DNA double-strand breaks and ultimately, apoptosis (programmed cell death).[1][2] This process is mediated through the downregulation of thioredoxin and the activation of the JNK/p38 MAPK signaling pathway.[1]
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound can vary depending on the cancer cell line being tested. For example, in SK-MEL-28 human melanoma cells, an IC50 of 3.2 μM has been reported. In other studies, it has shown potent cytotoxicity against a panel of cancer cell lines, including the AML HL-60 cell line.[1] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is a hydrophobic compound and is typically dissolved in dimethyl sulfoxide (DMSO). Ethanol can also be a suitable solvent for some phenolic compounds.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in cell culture medium.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and certainly no higher than 1%.[5] High concentrations of DMSO can be toxic to cells and can also cause the compound to crash out of solution when diluted into an aqueous environment.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of medium. Instead, perform serial dilutions. For example, you can make an intermediate dilution of your DMSO stock in a small volume of serum-free medium before adding it to the final culture wells. Mix gently but thoroughly after each dilution step.
-
Pre-warm the Medium: Adding a cold stock solution to warm culture medium can sometimes induce precipitation. Allow your stock solution to come to room temperature and ensure your culture medium is at 37°C before mixing.
-
Influence of Serum: Serum proteins can sometimes help to stabilize hydrophobic compounds in solution. However, they can also bind to the compound, reducing its effective concentration. If you are observing precipitation in serum-free media, consider whether your final assay will be conducted in the presence of serum, which might alleviate the issue. Conversely, if precipitation occurs in serum-containing media, the compound may be interacting with proteins and aggregating. In such cases, a lower serum concentration during the initial hours of treatment might be tested.
-
Solubility Testing: Before starting your IC50 experiment, perform a simple solubility test. Prepare your highest desired concentration of this compound in your final cell culture medium (with the corresponding DMSO concentration) and visually inspect for precipitation over time (e.g., 1, 4, and 24 hours) under a microscope.
Issue 2: Inconsistent or Non-Reproducible IC50 Values
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to the handling of a hydrophobic compound:
-
Stock Solution Inhomogeneity: Ensure your DMSO stock solution is completely dissolved and homogenous before each use. Vortex the stock solution vial briefly before making dilutions.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, such as pipette tips and microplates.[6][7] This can lead to a decrease in the actual concentration of the compound exposed to the cells. To minimize this, consider using low-adhesion plastics. Pre-wetting pipette tips with the solution before transferring can also help.
-
Cell Density and Health: Ensure that you are seeding a consistent number of healthy, viable cells for each experiment. Over-confluent or unhealthy cells will respond differently to cytotoxic agents. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
Incubation Time: The IC50 value can be time-dependent. A 24-hour incubation will likely yield a higher IC50 than a 72-hour incubation. Standardize your incubation time across all experiments for comparability.
-
Assay Choice: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure you are using a validated and appropriate assay for your cell line and that the chosen assay is not interfered with by the compound itself (e.g., colorimetric interference).
Issue 3: High Background Signal or Solvent-Induced Cytotoxicity
Q: I am observing cytotoxicity in my vehicle control wells (DMSO only). How do I address this?
A: Solvent-induced cytotoxicity can confound your results. Here's how to troubleshoot it:
-
Determine DMSO Tolerance: Before your main experiment, perform a dose-response curve for DMSO alone on your cell line to determine the maximum concentration that does not significantly affect cell viability. This is typically below 0.5% for most cell lines.
-
Consistent Vehicle Concentration: Ensure that the final concentration of DMSO is the same across all wells, including your untreated control and all concentrations of this compound.
-
Proper Controls: Always include a "no-treatment" control (cells in medium only) and a "vehicle" control (cells in medium with the same final DMSO concentration as your highest compound concentration). The viability of your treated cells should be normalized to the vehicle control.
Data Presentation
Table 1: Recommended Concentration Ranges for IC50 Determination of this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-20 mM in 100% DMSO | A high concentration stock minimizes the volume of DMSO added to the culture medium. |
| Initial Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) | A broad range is recommended for the initial experiment to identify the approximate IC50. |
| Refined Concentration Range | Narrower range around the estimated IC50 from the initial experiment (e.g., if IC50 is ~3 µM, test 0.5, 1, 2.5, 5, 7.5, 10 µM). | A more focused concentration range will provide a more accurate IC50 value. |
| Final DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity and precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions (Serial Dilution):
-
Thaw an aliquot of the stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a series of intermediate stock solutions.
-
For the final dilution into cell culture medium, you can add a small, fixed volume of each intermediate DMSO stock to your assay wells to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells.
-
Protocol 2: Cell Viability Assay (MTT Assay Example)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare your this compound dilutions in cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmrat.com [bmrat.com]
- 6. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to prevent 22-Hydroxytingenone precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 22-Hydroxytingenone in aqueous solutions during experiments.
Troubleshooting Guide: Preventing Precipitation
Issue: this compound is precipitating out of my aqueous solution.
Cause: this compound, a quinonemethide triterpene, is a hydrophobic molecule with inherently low solubility in water. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by changes in solvent composition (e.g., dilution of a stock solution), temperature, or pH.
Solutions:
Several methods can be employed to enhance the solubility of this compound and prevent its precipitation. The choice of method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the biological system to excipients.
1. Co-solvency:
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylacetamide (DMA) are commonly used.
-
General Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen organic solvent.
-
For the working solution, dilute the stock solution with the aqueous medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
-
Troubleshooting:
-
Precipitation upon dilution: If precipitation occurs upon dilution, the proportion of the organic solvent in the final solution may be too low. Consider increasing the percentage of the co-solvent in the final aqueous solution, if experimentally permissible. For intravenous administration, uncontrolled precipitation may occur upon dilution with aqueous media. A combination of co-solvents and solubilizers might be necessary for stable solutions upon significant dilution.[2]
-
2. Use of Solubilizers and Surfactants:
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
Recommended Solubilizers: Polyoxyethylene sorbitan fatty acid esters (e.g., Tween 80) and poloxamers (e.g., Pluronic F-68) are effective.[2]
-
Experimental Approach:
-
Dissolve this compound in a co-solvent (e.g., DMA).
-
Separately, prepare a solution of the solubilizer (e.g., Tween 80) in the desired aqueous buffer.
-
Slowly add the this compound solution to the aqueous solubilizer solution with constant stirring.
-
3. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.
-
Types of Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Methodology:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filter the solution to remove the undissolved compound. The concentration of the dissolved this compound in the filtrate will represent its enhanced solubility.
-
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes potential starting concentrations and ratios for different solubilization methods based on formulations used for similar triterpenes.[2] Researchers should optimize these for this compound.
| Method | Components | Example Composition | Achievable Drug Concentration (for similar triterpenes) |
| Co-solvency with Solubilizer | Dimethylacetamide (DMA), Polyethylene Glycol (PEG), Tween 80 | 20-50% DMA, 20-40% PEG, 5-30% Tween 80 | Up to 20 mg/mL |
| Co-solvency Ratio Optimization | Dimethylacetamide (DMA), Tween 80 | ~1:2 (v/v) | Stable upon dilution |
| Co-solvency Ratio Optimization | Dimethylacetamide (DMA), PEG 300 | ~1:4 (v/v) | Stable upon dilution |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution using Co-solvency and Dilution
-
Objective: To prepare a diluted, ready-to-use aqueous solution of this compound for cell-based assays.
-
Materials: this compound stock solution (from Protocol 1), pre-warmed cell culture medium or buffer, sterile polypropylene tubes, vortex mixer.
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Add the desired volume of the aqueous medium to a sterile polypropylene tube.
-
While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise. This ensures rapid dispersal and minimizes the risk of precipitation.
-
Use the working solution immediately. Do not store diluted aqueous solutions for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A1: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific experimental system.
Q2: Can I use sonication to dissolve this compound?
A2: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or solid dispersions. However, be mindful of potential heating and degradation of the compound with prolonged sonication.
Q3: Is pH adjustment a viable method to prevent the precipitation of this compound?
A3: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. As a triterpenoid, this compound does not possess readily ionizable groups, so pH adjustment is unlikely to be an effective primary method for enhancing its aqueous solubility.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. It targets oxidative stress by downregulating thioredoxin, which leads to DNA double-strand breaks and the activation of the JNK/p38 signaling pathway.[3]
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: this compound induced apoptosis pathway.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 3. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 22-Hydroxytingenone
Welcome to the technical support center for the large-scale purification of 22-Hydroxytingenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and crystallization of this promising therapeutic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting this compound?
A1: this compound is a quinonemethide triterpene primarily isolated from plants of the Celastraceae family. Notable sources include the roots and stems of Salacia impressifolia and Glyptopetalum sclerocarpum.[1][2] The choice of plant material can significantly impact the initial concentration of the target compound and the impurity profile.
Q2: What solvent systems are recommended for the initial extraction of this compound?
A2: Due to its triterpenoid structure, this compound exhibits good solubility in moderately polar organic solvents. A common initial extraction protocol involves maceration or Soxhlet extraction of the dried and powdered plant material with solvents such as ethanol, methanol, or ethyl acetate. A sequential extraction with solvents of increasing polarity, from hexane to ethyl acetate, can also be employed to remove non-polar impurities in the initial steps.
Q3: What are the major challenges in the chromatographic purification of this compound?
A3: The primary challenges in the chromatographic purification of this compound include:
-
Co-eluting impurities: Structurally similar triterpenoids, such as Tingenone, often co-elute with this compound, making separation difficult.
-
Low resolution at scale: Achieving baseline separation of closely related impurities can be challenging on larger chromatography columns used for preparative and industrial scale.
-
Column fouling: Crude plant extracts contain complex mixtures of compounds that can irreversibly bind to the stationary phase, leading to reduced column efficiency and lifespan.
-
Solvent selection and gradient optimization: Developing an optimal solvent system that provides good separation without causing on-column precipitation of the compound can be time-consuming.
Q4: How can I improve the resolution between this compound and Tingenone?
A4: Improving the resolution between these two closely related compounds can be achieved by:
-
Optimizing the mobile phase: A shallow gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or acetone) on a normal-phase silica column can enhance separation.
-
Trying different stationary phases: If silica gel does not provide adequate separation, consider using alumina or bonded phases such as diol or cyano columns.
-
Employing multi-dimensional chromatography: A two-step purification, for instance, using normal-phase chromatography followed by a reverse-phase C18 column, can be highly effective.
Q5: What are the critical parameters for the successful crystallization of this compound?
A5: Key parameters for successful crystallization include:
-
Purity of the starting material: A purity of >95% is generally recommended for initiating crystallization.
-
Solvent and anti-solvent selection: The ideal solvent should have high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for triterpenoids include acetone, methanol, and ethyl acetate, with water or hexane often used as anti-solvents.
-
Supersaturation control: A slow cooling rate or slow diffusion of an anti-solvent is crucial to control the level of supersaturation, which promotes the growth of larger, more uniform crystals.
-
Agitation: Gentle agitation can sometimes facilitate crystal formation, but vigorous stirring may lead to the formation of smaller, less pure crystals.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Initial Extraction
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction. |
| Degradation of the Compound | This compound can be sensitive to heat and light. Avoid prolonged exposure to high temperatures by using extraction methods like maceration at room temperature or controlled heating. Store extracts in dark containers. |
| Incorrect Solvent Choice | Perform small-scale pilot extractions with a range of solvents (e.g., hexane, dichloromethane, ethyl acetate, ethanol) to determine the optimal solvent for your specific plant material. |
| Poor Quality of Plant Material | Ensure the plant material is properly identified, dried, and stored. The concentration of secondary metabolites can vary with season and geographical location. |
Problem 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight for silica gel. |
| Inappropriate Mobile Phase | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides a good separation factor (α) for the target compound and its major impurities. |
| Column Channeling | Ensure the column is packed uniformly. Dry packing of silica for large columns should be done carefully to avoid cracks and channels. A slurry packing method is often preferred for better uniformity. |
| Co-elution with Structurally Similar Impurities | If a single chromatographic step is insufficient, consider a multi-dimensional approach. For example, follow up a normal-phase separation with a reverse-phase C18 column. |
Problem 3: Difficulty in Crystallization
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. Re-purify the material using preparative HPLC if necessary to achieve >98% purity. |
| Solvent System Not Optimized | Systematically screen a range of solvents and solvent/anti-solvent pairs. Use a small amount of the purified compound for these trials. |
| Rate of Supersaturation is Too High | Slow down the cooling process or the rate of anti-solvent addition. This allows for the formation of well-ordered crystals rather than amorphous precipitation. |
| No Nucleation Sites | Introduce a seed crystal of this compound to induce crystallization. If no seed crystal is available, try scratching the inside of the glass vessel with a glass rod to create nucleation sites. |
Experimental Protocols
Protocol 1: Pilot Extraction and Solvent Selection
-
Preparation: Weigh 10 g of dried and powdered plant material into five separate flasks.
-
Solvent Addition: To each flask, add 100 mL of one of the following solvents: hexane, dichloromethane, ethyl acetate, acetone, and ethanol.
-
Extraction: Agitate the flasks on a shaker at room temperature for 24 hours.
-
Filtration and Concentration: Filter each extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve a known amount of each crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-UV to quantify the yield of this compound.
-
Selection: Choose the solvent that provides the highest yield of this compound with the cleanest impurity profile for the large-scale extraction.
Protocol 2: Large-Scale Normal-Phase Column Chromatography
-
Column Preparation: Dry pack a glass column with 500 g of silica gel (60-120 mesh).
-
Sample Loading: Dissolve 25 g of the crude extract in a minimal amount of dichloromethane and mix with 50 g of silica gel. Dry the mixture to a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent such as hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise gradient.
-
Fraction Collection: Collect fractions of 250 mL and monitor the composition of each fraction by TLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.
Quantitative Data Summary
The following table presents illustrative data from a pilot extraction study to optimize solvent selection.
| Solvent | Crude Extract Yield (g) | This compound Content (%) | Calculated Yield of this compound (mg) |
| Hexane | 0.2 | 1.5 | 3 |
| Dichloromethane | 0.8 | 5.2 | 41.6 |
| Ethyl Acetate | 1.5 | 8.9 | 133.5 |
| Acetone | 1.8 | 7.5 | 135 |
| Ethanol | 2.5 | 4.1 | 102.5 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all plant sources.
Visualizations
Experimental Workflow for Purification and Crystallization
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 22-Hydroxytingenone in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 22-Hydroxytingenone in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (22-HTG) is a quinonemethide triterpene with demonstrated cytotoxic properties against various cancer cell lines.[1] Its primary mechanism of action involves the induction of oxidative stress by downregulating thioredoxin. This leads to an accumulation of reactive oxygen species (ROS), resulting in DNA double-strand breaks, activation of the JNK/p38 MAPK signaling pathway, and ultimately, caspase-dependent apoptosis.[1] In some cancer cell lines, such as melanoma, 22-HTG has also been shown to reduce the expression of key oncogenes like BRAF, NRAS, and KRAS.
Q2: What are "off-target" effects and why are they a concern when using this compound?
Off-target effects refer to the interactions of a compound with proteins or cellular pathways other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known on-target mechanism.
-
Cell Toxicity: Increased cell death that may not be related to the desired apoptotic pathway.
-
Confounded Data: Difficulty in interpreting experimental results due to multiple, unknown variables.
-
Poor Translatability: Inaccurate predictions of a compound's efficacy and safety in vivo.
For this compound, which induces a general cellular stress response (oxidative stress), it is crucial to distinguish the specific anti-cancer effects from broader, non-specific cellular damage that could be considered an off-target effect.
Q3: How can I computationally predict potential off-target proteins for this compound?
While no specific off-target proteins for this compound have been definitively identified in the literature, several computational approaches can be used to predict potential interactions. These methods are valuable for generating hypotheses that can then be tested experimentally.
| Computational Method | Description | Potential Application for 22-HTG |
| Chemical Similarity Ensemble Approach (SEA) | Predicts potential targets by comparing the chemical structure of 22-HTG to a database of compounds with known protein interactions.[2] | Identify proteins that are known to bind to compounds structurally similar to 22-HTG. |
| Pharmacophore Modeling | Creates a 3D model of the essential features of 22-HTG that are required for biological activity and screens for proteins with binding sites that match this model. | Discover novel protein targets that share binding site features with the known targets of 22-HTG or similar molecules. |
| AI/Machine Learning Models | Utilizes algorithms trained on large datasets of compound-protein interactions to predict the likelihood of 22-HTG binding to various proteins.[3] | Generate a ranked list of potential off-target candidates based on predictive modeling. |
Q4: What experimental methods can I use to identify off-target effects of this compound in my cell line?
Several experimental strategies can be employed to identify the off-target interactions of this compound. These can be broadly categorized into methods for identifying direct binding partners and methods for observing downstream cellular effects.
| Experimental Approach | Methodology | Advantages | Limitations |
| Affinity-Based Pull-Down | 22-HTG is chemically modified with a tag (e.g., biotin) and incubated with cell lysate. The tagged compound and its binding partners are then "pulled down" using streptavidin beads and identified by mass spectrometry.[4] | Directly identifies proteins that physically interact with the compound. | The chemical tag may alter the binding properties of 22-HTG. May not capture transient or weak interactions. |
| Label-Free Approaches (e.g., CETSA) | The Cellular Thermal Shift Assay (CETSA) measures the change in the thermal stability of proteins upon ligand binding. Proteins that bind to 22-HTG will exhibit a shift in their melting temperature. | Identifies target engagement in a native cellular environment without modifying the compound. | Requires specialized equipment and can be technically challenging. |
| Proteomics (e.g., FITExP) | Functional Identification of Target by Expression Proteomics (FITExP) analyzes global changes in protein expression following treatment with 22-HTG to identify the target and mechanistic proteins. | Provides a broad overview of the cellular response and can identify downstream off-target effects. | Does not directly identify the initial binding event. |
| Genetic Approaches | Techniques like CRISPR-Cas9 gene knockout or siRNA knockdown can be used to systematically eliminate potential target proteins. If the cellular response to 22-HTG is altered in the absence of a specific protein, it may be an off-target.[5] | Can definitively link a specific protein to the observed phenotype. | Can be time-consuming and labor-intensive. |
Troubleshooting Guides
Scenario 1: I am observing a higher level of cell death than expected based on the reported IC50 values for this compound.
-
Possible Cause: This could be due to off-target cytotoxicity or hypersensitivity of your specific cell line.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a lower concentration range than initially planned.
-
Use an Antioxidant Co-treatment: Since 22-HTG's mechanism involves oxidative stress, co-treatment with an antioxidant like N-acetyl-cysteine (NAC) can help determine if the excess cytotoxicity is due to a generalized, overwhelming oxidative stress (an off-target effect) rather than the specific intended pathway.[1] A rescue of the phenotype with NAC would suggest a strong oxidative stress component.
-
Assess Apoptosis Markers: Use assays like Annexin V/PI staining to confirm that the observed cell death is indeed apoptotic, consistent with the known mechanism of 22-HTG. A high level of necrosis might indicate off-target toxicity.
-
Scenario 2: My cells are showing a phenotype that is not consistent with the known mechanism of this compound (e.g., changes in cell morphology, differentiation).
-
Possible Cause: This is a strong indicator of off-target effects, where 22-HTG is modulating a pathway unrelated to its intended anti-cancer activity.
-
Troubleshooting Steps:
-
Perform a Literature Search: Investigate if similar quinonemethide triterpenes have been reported to induce the observed phenotype.
-
Utilize a Computational Prediction Tool: Use one of the computational methods mentioned in the FAQ to generate a list of potential off-target candidates that might be responsible for the observed phenotype.
-
Employ a Proteomics Approach: A global proteomics analysis can provide an unbiased view of the cellular pathways being affected by 22-HTG treatment.
-
Validate with Inhibitors: If your proteomics data suggests the activation of a specific off-target pathway, use a known inhibitor of that pathway in combination with 22-HTG to see if the unexpected phenotype is reversed.
-
Experimental Protocols & Visualizations
Protocol: N-acetyl-cysteine (NAC) Rescue Experiment
This protocol is designed to determine if the observed effects of this compound are primarily due to on-target induction of apoptosis via oxidative stress or off-target, generalized cellular damage.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
N-acetyl-cysteine (NAC) stock solution (in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (96-well recommended for viability assays)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with NAC:
-
Prepare a working solution of NAC in complete cell culture medium at a final concentration of 5 mM.
-
Remove the old medium from the cells and replace it with the NAC-containing medium.
-
Incubate the cells for 1-2 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations around the known IC50 value.
-
Also prepare a vehicle control (DMSO) and a NAC-only control.
-
Add the this compound dilutions to the wells already containing NAC.
-
For comparison, have a set of wells treated with this compound alone (without NAC pre-treatment).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability of all treated wells to the vehicle control.
-
Compare the dose-response curves of this compound with and without NAC pre-treatment. A significant rightward shift in the IC50 value in the presence of NAC indicates that the effects of 22-HTG are at least partially mediated by oxidative stress.
-
Workflow for an N-acetyl-cysteine (NAC) rescue experiment.
Signaling Pathway of this compound
The known signaling pathway of this compound involves the induction of oxidative stress, leading to apoptosis. Understanding this pathway can help in designing experiments to investigate off-target effects.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
dealing with autofluorescence of 22-Hydroxytingenone in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of 22-Hydroxytingenone during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by a light source. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labels (e.g., fluorescently tagged antibodies), leading to high background, low signal-to-noise ratio, and potential misinterpretation of your imaging data.
Q2: What are the specific autofluorescence properties of this compound?
Currently, the specific excitation and emission spectra of this compound's autofluorescence are not well-documented in publicly available literature. However, like many organic compounds, it is likely to exhibit some degree of autofluorescence, particularly when excited with ultraviolet (UV) or short-wavelength visible light. It is crucial to characterize the autofluorescence of your specific experimental system.
Q3: How can I determine if the signal I'm seeing is from my fluorescent probe or from this compound's autofluorescence?
To identify the source of your signal, it is essential to include proper controls in your experiment.[1][2] An indispensable control is an "unlabeled" sample that includes this compound but omits your fluorescent labels.[1][3] By imaging this control under the same conditions as your fully stained samples, you can visualize the contribution of this compound's autofluorescence.
Q4: What are the general strategies to minimize autofluorescence in my imaging experiments?
There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing your experimental protocol from the start can significantly reduce autofluorescence.
-
Quenching and Photobleaching: These techniques aim to reduce or eliminate the autofluorescent signal.
-
Imaging and Analysis Strategies: Utilizing specific imaging techniques and software tools can help distinguish your signal of interest from the background autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence in my images.
High background fluorescence can obscure your specific signal, making it difficult to obtain clear and quantifiable data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Intrinsic Autofluorescence of this compound | Characterize the autofluorescence spectrum of this compound in your sample by imaging an unlabeled control.[2] Once characterized, you can try to select fluorescent probes that are spectrally distinct from the autofluorescence.[1][2][3] | Protocol: 1. Prepare a sample with this compound but without any fluorescent labels.2. Image the sample using a range of excitation and emission wavelengths to determine the peak autofluorescence.3. Use this information to select fluorescent probes with emission spectra that do not overlap with the autofluorescence. |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[1][4][5][6] Consider using a non-aldehyde fixative such as chilled methanol or ethanol.[3][4][5] If aldehyde fixation is necessary, use the lowest concentration and shortest fixation time possible.[4][5] | Protocol: 1. Fix cells/tissues with ice-cold methanol or ethanol for 10-15 minutes at -20°C.2. Rehydrate with PBS before proceeding with staining. |
| Autofluorescence from Culture Media | Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to autofluorescence.[1][3] For live-cell imaging, use a medium free of these components during the imaging session.[1] | Protocol: 1. Before imaging, replace the standard culture medium with a phenol red-free and serum-free imaging medium. |
| Autofluorescence from Red Blood Cells | The heme groups in red blood cells are a significant source of autofluorescence.[3][4] If working with tissue samples, perfuse the tissue with PBS prior to fixation to remove red blood cells.[4][5] | Protocol: 1. Before fixation, perfuse the tissue with cold PBS until the tissue appears pale. |
Problem 2: My fluorescent signal is weak and difficult to distinguish from the background.
A low signal-to-noise ratio can be due to both weak specific staining and high background autofluorescence.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Spectral Overlap with Autofluorescence | The emission spectrum of your fluorophore may overlap with the autofluorescence of this compound. Choose fluorophores that emit in the far-red or near-infrared region of the spectrum, as autofluorescence is typically weaker at these longer wavelengths.[1][2][4] | Protocol: 1. Select primary antibodies conjugated to fluorophores such as Alexa Fluor 647 or DyLight 649.[3] |
| Insufficient Signal Intensity | Your fluorescent probe may not be bright enough to overcome the background. Use brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) if compatible with your experimental setup.[3] Alternatively, consider signal amplification techniques. | Protocol: 1. Use a secondary antibody conjugated to a bright fluorophore or a signal amplification system like tyramide signal amplification (TSA).[6] |
| Autofluorescence Quenching | Chemical quenching agents can reduce autofluorescence. Sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[3][4][6] Commercially available quenching reagents like TrueVIEW can also be effective.[4] Sudan Black B can reduce lipofuscin-based autofluorescence.[4] | Protocol (Sodium Borohydride): 1. After fixation and permeabilization, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS.2. Perform three 10-minute incubations.[6]3. Wash thoroughly with PBS before proceeding with blocking and antibody incubation. |
| Photobleaching of Autofluorescence | You can selectively photobleach the autofluorescence before imaging your specific signal. This involves exposing the sample to intense light at the excitation wavelength of the autofluorescence until the background signal diminishes. | Protocol: 1. Before acquiring your final image, expose the sample to high-intensity light from your microscope's light source, using the filter set that excites the autofluorescence.2. Monitor the background signal until it has significantly decreased.3. Proceed with imaging your specific fluorescent probe, being mindful of potential photobleaching of your probe as well.[7] |
Problem 3: I am unable to completely eliminate the autofluorescence.
In some cases, it may not be possible to completely remove the autofluorescence without damaging the sample or the specific signal. In these situations, computational approaches can be used.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Persistent Autofluorescence | Spectral imaging and linear unmixing can be used to separate the autofluorescence from your specific fluorescent signal. This involves acquiring images across a range of emission wavelengths and then using software to mathematically separate the different spectral signatures.[2][6][8][9][10] | Protocol: 1. Acquire a spectral image (lambda stack) of your stained sample.2. Acquire a spectral image of an unstained, this compound-treated sample to obtain the autofluorescence spectrum.3. Use spectral unmixing software to subtract the autofluorescence spectrum from your stained sample's image.[6][8][10] |
| Channel Bleed-through | If you are performing multi-color imaging, the autofluorescence signal may "bleed" into multiple detection channels. | Protocol: 1. Image an unstained sample to determine the percentage of the autofluorescence signal that is detected in each channel.2. Use this information to perform a linear unmixing or background subtraction for each channel in your multi-color image.[6] |
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: A workflow for identifying and mitigating the autofluorescence of this compound.
Caption: A decision tree to guide the selection of appropriate autofluorescence reduction methods.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Incubation Time for 22-Hydroxytingenone Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxytingenone. The information is designed to help optimize experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinonemethide triterpene that exhibits cytotoxic properties in various cancer cell lines.[1][2] Its primary mechanism involves the induction of oxidative stress, leading to apoptosis (programmed cell death).[1] It has been shown to downregulate thioredoxin, an important antioxidant protein, which results in DNA double-strand breaks and the activation of the JNK/p38 MAPK signaling pathway, ultimately leading to caspase-dependent apoptosis.[1]
Q2: How does incubation time affect the cytotoxicity of this compound?
A2: Incubation time is a critical factor that directly influences the cytotoxic effects of this compound. As with many anti-cancer agents, a longer exposure time generally leads to a greater reduction in cell viability. This is reflected in the time-dependent decrease of the half-maximal inhibitory concentration (IC50) value.
Q3: What are the typical incubation times used for this compound treatment?
A3: Based on available research, typical incubation times for assessing the effects of this compound range from 24 to 72 hours. The optimal time will depend on the specific cell line and the experimental endpoint being measured (e.g., cell viability, apoptosis, protein phosphorylation). For instance, early signaling events like protein phosphorylation may be detectable within hours, while significant apoptosis and loss of cell viability may require 24 hours or longer.
Q4: How can I determine the optimal incubation time for my specific cell line and experiment?
A4: To determine the optimal incubation time, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will allow you to identify the time point at which the maximal or desired effect is observed.
Q5: Are there any known quenchers or inhibitors for this compound-induced apoptosis?
A5: Yes, the antioxidant N-acetyl-cysteine (NAC) has been shown to completely prevent apoptosis induced by this compound, confirming the role of oxidative stress in its mechanism.[1] Additionally, pan-caspase inhibitors, such as Z-VAD(OMe)-FMK, can prevent the induced apoptosis, indicating that the cell death pathway is caspase-dependent.[1] Inhibitors of the JNK and p38 MAPK pathways have also been shown to partially prevent the apoptotic effects.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed after treatment. | 1. Incubation time is too short. 2. Concentration of this compound is too low. 3. Cell line is resistant. 4. Compound has degraded. | 1. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.2. Increase the concentration. Perform a dose-response experiment to determine the IC50 value for your cell line.3. Try a different cell line. Some cell lines may have intrinsic resistance mechanisms.4. Ensure proper storage and handling of the compound. Prepare fresh stock solutions. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inconsistent incubation times. 3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding. Use a cell counter for accuracy.2. Standardize all incubation periods. Use a timer and process plates consistently.3. Avoid using the outer wells of the plate. Fill them with sterile media or PBS to maintain humidity. |
| Difficulty detecting apoptosis. | 1. Harvesting cells at a suboptimal time point. Early apoptotic events are transient.2. Using an inappropriate apoptosis assay. | 1. Perform a time-course experiment. Harvest cells at various time points (e.g., 6, 12, 18, 24 hours) to capture early and late apoptotic events.2. Use a combination of assays. For example, Annexin V/PI staining can distinguish between early and late apoptosis. |
| Inconsistent phosphorylation of JNK/p38. | 1. Timing of cell lysis is critical. Phosphorylation events can be rapid and transient.2. Inefficient protein extraction or phosphatase activity. | 1. Perform a short time-course experiment. Harvest cells at early time points (e.g., 15, 30, 60, 120 minutes) after treatment.2. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. |
Data Presentation
Table 1: Time-Dependent IC50 Values of this compound in SK-MEL-28 Human Melanoma Cells
| Incubation Time (hours) | IC50 Value (µM) |
| 24 | 4.35 |
| 48 | 3.72 |
| 72 | 3.29 |
Data extracted from a study on human melanoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each incubation time point.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Phosphorylated JNK/p38
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat with this compound for short time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Recommended experimental workflow for optimizing incubation time.
References
Technical Support Center: Crystallization of 22-Hydroxytingenone for X-ray Analysis
Welcome to the technical support center for the crystallization of 22-Hydroxytingenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful growth of single crystals suitable for X-ray diffraction analysis.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Problem: No Crystals Form
Initial Observation: The solution remains clear, with no precipitate or crystalline material forming after a significant amount of time.
Possible Causes & Solutions:
-
Solution is Undersaturated: The concentration of this compound in the solvent may be too low.
-
Solution: Slowly evaporate the solvent to increase the concentration of the compound. If using a mixed solvent system, selectively evaporate the solvent in which the compound is more soluble.
-
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for this compound, preventing it from reaching supersaturation.
-
Solution: Experiment with different solvents or solvent combinations. For polar compounds like this compound, consider using moderately polar solvents or a mixture of a good solvent and a poor solvent (anti-solvent).[1]
-
-
Nucleation is Inhibited: The energy barrier for the initial formation of crystal nuclei has not been overcome.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod to create nucleation sites.[2]
-
Seeding: If available, introduce a tiny, well-formed crystal of this compound (a seed crystal) into the solution to initiate crystal growth.
-
Lower Temperature: Gradually decrease the temperature of the solution to reduce solubility and promote nucleation.
-
-
Problem: Oiling Out or Amorphous Precipitation
Initial Observation: Instead of crystals, an oil, syrup, or a non-crystalline powder forms.
Possible Causes & Solutions:
-
Supersaturation is too High or Cooling is too Rapid: The compound is coming out of solution too quickly, preventing the orderly arrangement into a crystal lattice.
-
Solution: Re-dissolve the material by gently heating and adding a small amount of the primary solvent. Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[2]
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation and promote the formation of oils or amorphous precipitates.
-
Solution: Further purify the this compound sample. Techniques such as column chromatography or preparative HPLC can be effective. The presence of colored impurities might be removed by treating the solution with activated charcoal before crystallization.[2]
-
-
Inherent Properties of the Molecule: The presence of the 22-hydroxy group and the quinonemethide moiety may lead to strong intermolecular interactions that favor disordered aggregation over crystallization under certain conditions.
-
Solution: A systematic screening of various solvents with different polarities and hydrogen bonding capabilities is crucial.
-
Problem: Formation of Small, Poor-Quality Crystals
Initial Observation: The resulting crystals are very small, needle-like, or clustered, making them unsuitable for single-crystal X-ray diffraction.
Possible Causes & Solutions:
-
Rapid Nucleation and Growth: Too many nucleation sites form simultaneously, leading to a large number of small crystals competing for the solute.
-
Solution: Decrease the rate of supersaturation. This can be achieved by slowing down solvent evaporation, using a more gradual temperature gradient, or starting with a slightly more dilute solution.
-
-
Vibrations and Disturbances: Physical disturbances can trigger excessive nucleation.
-
Solution: Place the crystallization experiment in a vibration-free environment, such as a dedicated quiet room or a vibration-damping table.
-
-
Solvent Choice: The solvent system may favor rapid growth in one dimension, leading to needles.
-
Solution: Experiment with different solvent systems. The addition of a small amount of a "growth modifier" solvent can sometimes alter the crystal habit.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative solubility guide based on the behavior of structurally similar friedelane triterpenoids. Researchers should perform their own solubility tests to determine precise values.
| Solvent | Polarity Index | Expected Solubility of this compound | Notes |
| n-Hexane | 0.1 | Very Low | Good as an anti-solvent. |
| Toluene | 2.4 | Low to Moderate | Can be used in solvent mixtures. |
| Dichloromethane | 3.1 | Moderate to High | Often used for extraction of quinonemethide triterpenoids. |
| Acetone | 5.1 | Moderate | A versatile solvent for screening. |
| Ethyl Acetate | 4.4 | Moderate | Can be a good primary or co-solvent. |
| Ethanol | 4.3 | Sparingly Soluble | The hydroxyl group may allow for some solubility. |
| Methanol | 5.1 | Sparingly Soluble | Similar to ethanol, but higher polarity. |
| Acetonitrile | 5.8 | Low to Moderate | A polar aprotic solvent to consider.[1] |
| Dimethylformamide (DMF) | 6.4 | Moderate to High | A polar aprotic solvent, may be a good solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Likely a very good solvent, making it a potential primary solvent in an anti-solvent setup.[1] |
| Water | 10.2 | Insoluble | Can be used as an anti-solvent with a water-miscible organic solvent. |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals.
-
Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane, acetone, or a mixture like hexane/ethyl acetate) to near saturation at room temperature in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This will allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for crystal growth.
Protocol 2: Vapor Diffusion (Hanging Drop or Sitting Drop)
This method is particularly useful when only small quantities of the compound are available.
-
Reservoir Preparation: In a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate), place a reservoir of a solvent in which this compound is poorly soluble (the "anti-solvent" or "precipitant").
-
Drop Preparation:
-
Hanging Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound dissolved in a volatile solvent in which it is highly soluble. Invert the coverslip and place it over the reservoir, sealing the system.
-
Sitting Drop: Place the drop of the compound's solution on a post within the sealed container holding the reservoir.
-
-
Equilibration: The volatile solvent from the drop will slowly diffuse into the reservoir, while the vapor from the anti-solvent in the reservoir will diffuse into the drop. This gradual change in solvent composition will slowly decrease the solubility of the this compound, leading to crystallization.
-
Incubation and Monitoring: Keep the setup in a stable environment and monitor for crystal growth.
Protocol 3: Solvent Layering
This technique involves carefully layering a solvent in which the compound is soluble with a solvent in which it is not.
-
Dissolution: Dissolve this compound in a small amount of a "good" solvent (e.g., DMSO, DMF). This solution should be relatively dense.
-
Layering: Carefully and slowly, add a layer of a "poor" solvent (an "anti-solvent," e.g., n-hexane or water if the primary solvent is miscible) on top of the initial solution. The goal is to create a distinct interface between the two solvents with minimal mixing. This is often done by trickling the anti-solvent down the side of the vial.
-
Diffusion and Incubation: Over time, the two solvents will slowly diffuse into one another. As the anti-solvent mixes with the good solvent at the interface, the solubility of this compound will decrease, and crystals may form at this interface.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Common experimental workflows for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for this compound crystallization?
A1: Based on the behavior of similar quinonemethide and friedelane triterpenoids, a good starting point would be moderately polar solvents like dichloromethane or acetone, or a solvent mixture such as n-hexane/ethyl acetate. Due to the polar hydroxyl group, exploring more polar aprotic solvents like acetonitrile or DMF could also be fruitful. A systematic screening of solvents is highly recommended.
Q2: My compound is highly soluble in most common organic solvents. How can I crystallize it?
A2: If this compound is highly soluble, you will likely need to use an anti-solvent crystallization method. Dissolve your compound in a minimal amount of a good solvent (like DMSO or DMF) and then use a technique like vapor diffusion or solvent layering with a miscible anti-solvent (a solvent in which it is insoluble, such as water or n-hexane).
Q3: How pure does my sample of this compound need to be for successful crystallization?
A3: For single-crystal X-ray analysis, the purer the sample, the better the chances of obtaining high-quality crystals. It is generally recommended that the compound be >95% pure. Impurities can significantly hinder crystallization or lead to poor crystal quality.[2]
Q4: How long should I wait for crystals to appear?
A4: Crystallization is often a process that requires patience. It can take anywhere from a few hours to several weeks for crystals to appear and grow to a suitable size. It is advisable to set up your experiments and leave them undisturbed, checking on them periodically.
Q5: What should I do if my crystals are too small for X-ray diffraction?
A5: If your initial crystals are too small, you can try to use them as seed crystals. Transfer a few of the best-looking small crystals into a fresh, slightly undersaturated solution of your compound. The seed crystals will provide a template for further growth, hopefully leading to larger, single crystals. Alternatively, you can try to slow down the crystallization process further by reducing the rate of solvent evaporation or cooling.
References
Validation & Comparative
validating the anticancer effects of 22-Hydroxytingenone in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of 22-Hydroxytingenone across different cancer cell lines, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.
Anticancer Activity of this compound
This compound, a quinonemethide triterpene, has demonstrated significant cytotoxic properties against various cancer cell lines. Its primary anticancer effects include the induction of apoptosis, cell cycle arrest, and inhibition of cell invasion. These effects are mediated through the modulation of key signaling pathways, particularly those related to oxidative stress.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Myeloid Leukemia | Data not available | [1] |
| SK-MEL-28 | Melanoma | 3.29 (72h) |
Key Anticancer Mechanisms and Supporting Experimental Data
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This has been observed in both acute myeloid leukemia (HL-60) and melanoma (SK-MEL-28) cell lines.[1]
Experimental Evidence:
-
Annexin V-FITC/PI Staining: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining demonstrates an increase in the population of apoptotic cells upon treatment with this compound.
-
Mitochondrial Membrane Potential (ΔΨm) Loss: A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. Studies have shown that this compound treatment leads to a loss of ΔΨm in cancer cells.[1]
-
Caspase Activation: The apoptotic effects of this compound are caspase-dependent, as demonstrated by the prevention of apoptosis in the presence of a pan-caspase inhibitor.[1]
-
DNA Fragmentation: Increased internucleosomal DNA fragmentation is another indicator of apoptosis observed in cells treated with this compound.[1]
Cell Cycle Arrest
Treatment with this compound leads to the arrest of cancer cells in specific phases of the cell cycle, thereby inhibiting their proliferation.
Experimental Evidence:
-
Flow Cytometry with Propidium Iodide: Cell cycle analysis using propidium iodide staining and flow cytometry reveals an accumulation of cells in the G1/G0 and G2/M phases of the cell cycle following treatment with this compound.
Inhibition of Invasion
In addition to inducing cell death, this compound has been shown to suppress the invasive potential of cancer cells, a critical aspect of metastasis.
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways. A key mechanism is the targeting of oxidative stress through the downregulation of thioredoxin. This leads to an increase in reactive oxygen species (ROS), causing DNA double-strand breaks and the subsequent activation of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, ultimately culminating in apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
References
A Comparative Analysis of the Anticancer Efficacy of 22-Hydroxytingenone and Doxorubicin
For Immediate Release
[City, State] – A comprehensive review of available preclinical data provides a comparative analysis of the anticancer efficacy of 22-Hydroxytingenone, a natural triterpenoid, and Doxorubicin, a long-standing chemotherapeutic agent. This guide synthesizes findings on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate to induce cancer cell death, offering valuable insights for researchers and drug development professionals.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[1][2] this compound, a quinonemethide triterpene, has demonstrated potent cytotoxic and pro-apoptotic activity in various cancer cell lines. Its mechanism is primarily linked to the induction of oxidative stress, leading to DNA double-strand breaks and the activation of the JNK/p38 MAPK signaling pathway.[3][4] This guide presents a side-by-side comparison of their performance based on available experimental data.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| DU 145 | Prostate Cancer | 72 | 6.94 | [5] |
| SK-MEL-28 | Melanoma | 72 | 3.2 | [5] |
| MES-SA/DX | Uterine Sarcoma (Doxorubicin-resistant) | 72 | 8.02 | [5] |
| MRC-5 | Normal Lung Fibroblast | 72 | 2.61 | [5] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | Potent cytotoxicity observed | [3] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| DU 145 | Prostate Cancer | 72 | 0.39 | [5] |
| SK-MEL-28 | Melanoma | 72 | 0.22 | [5] |
| MES-SA/DX | Uterine Sarcoma (Doxorubicin-resistant) | 72 | 0.42 | [5] |
| MRC-5 | Normal Lung Fibroblast | 72 | 0.14 | [5] |
| AMJ13 | Breast Cancer | 72 | 223.6 (µg/ml) | [6] |
| HCT116 | Colon Cancer | Not Specified | 24.30 (µg/ml) | [7] |
| PC3 | Prostate Cancer | Not Specified | 2.640 (µg/ml) | [7] |
| Hep-G2 | Hepatocellular Carcinoma | Not Specified | 14.72 (µg/ml) | [7] |
Mechanisms of Action and Signaling Pathways
This compound
This compound primarily induces apoptosis through the generation of oxidative stress.[3] This leads to DNA double-strand breaks and the subsequent activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] Activation of these pathways is a key step in initiating the apoptotic cascade in response to cellular stress.[3] Studies have shown that pretreatment with an antioxidant can prevent this compound-induced apoptosis, confirming the central role of oxidative stress.[3]
References
- 1. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Antitumor Activity of 22-Hydroxytingenone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of 22-Hydroxytingenone, a quinonemethide triterpene, against established therapeutic agents. While in vivo validation is a critical step in drug development, the current body of published research on this compound is primarily focused on in vitro studies. This document summarizes the existing in vitro data, outlines the compound's mechanism of action, and presents a hypothetical in vivo study design to guide future research.
I. In Vitro Antitumor Activity of this compound
This compound (22-HTG) has demonstrated significant cytotoxic and anti-proliferative effects against melanoma and acute myeloid leukemia (AML) cell lines in vitro.
Table 1: In Vitro Cytotoxicity of this compound against Human Melanoma Cells (SK-MEL-28)
| Cell Line | Treatment Duration | IC50 (µM) | Key Findings |
| SK-MEL-28 | 24h | 4.35 | Reduced cell proliferation, migration, and invasion.[1] |
| 48h | 3.72 | Decreased activity of metalloproteinases (MMP-2 and MMP-9).[1] | |
| 72h | 3.29 | Induced morphological changes, including cell shrinkage and nuclear fragmentation.[2][3] | |
| - | - | Caused apoptosis through mitochondrial instability.[2][3] | |
| - | - | Reduced expression of BRAF, NRAS, and KRAS genes.[2][3] |
Table 2: In Vitro Activity of this compound against Human Acute Myeloid Leukemia Cells (HL-60)
| Cell Line | Key Findings |
| HL-60 | Reduced cell growth and induced apoptosis.[4] |
| Caused externalization of phosphatidylserine and fragmentation of internucleosomal DNA.[4] | |
| Induced loss of mitochondrial transmembrane potential.[4] | |
| Apoptosis is caspase-dependent and mediated by oxidative stress.[4] | |
| Downregulates thioredoxin, leading to DNA double-strand breaks and JNK/p38 phosphorylation.[4] |
II. Comparative Analysis of Mechanisms of Action
A comparison of the proposed mechanisms of action of this compound with established drugs for melanoma and AML reveals distinct and potentially synergistic pathways.
Melanoma: this compound vs. Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF V600E mutation, a common driver in melanoma. This compound, on the other hand, appears to have a broader impact on the RAS-RAF-MEK-ERK pathway by reducing the expression of BRAF, NRAS, and KRAS.[2][3]
Acute Myeloid Leukemia: this compound vs. Cytarabine
Cytarabine is a pyrimidine analog that inhibits DNA synthesis.[5][6] In contrast, this compound induces apoptosis in AML cells by targeting the thioredoxin system, leading to oxidative stress and activation of the JNK/p38 MAPK pathway.[4]
III. Proposed In Vivo Experimental Protocol
The following is a hypothetical experimental workflow for evaluating the in vivo antitumor activity of this compound in a melanoma xenograft model.
Detailed Methodologies:
-
Cell Culture: Human melanoma SK-MEL-28 cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), aged 6-8 weeks, would be used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 SK-MEL-28 cells in a suitable matrix (e.g., Matrigel) would be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions would be measured with calipers, and tumor volume calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment groups (n=8-10 per group). This compound would be administered via a suitable route (e.g., intraperitoneal or oral gavage) at predetermined doses. A vehicle control and a positive control group (e.g., Vemurafenib) would be included.
-
Efficacy Endpoints: The primary endpoint would be tumor growth inhibition. Secondary endpoints could include overall survival and analysis of biomarkers from tumor tissue.
-
Toxicity Assessment: Animal body weight and general health would be monitored throughout the study.
-
Statistical Analysis: Tumor growth curves would be analyzed using appropriate statistical methods, such as two-way ANOVA. Survival data would be analyzed using Kaplan-Meier curves and the log-rank test.
IV. Conclusion and Future Directions
The available in vitro data strongly suggest that this compound possesses promising antitumor properties against melanoma and acute myeloid leukemia. Its mechanisms of action appear to be distinct from current standard-of-care therapies, suggesting potential for use in combination therapies or for overcoming drug resistance.
However, the lack of in vivo data represents a significant gap in the preclinical evaluation of this compound. Rigorous in vivo studies, such as the one proposed in this guide, are essential to validate the in vitro findings, establish a therapeutic window, and provide the necessary evidence to support further development. Future research should focus on conducting well-designed animal studies to determine the efficacy and safety of this compound, both as a single agent and in combination with existing anticancer drugs.
References
- 1. 22β-hydroxytingenone reduces proliferation and invasion of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. 22β-hydroxytingenone induces apoptosis and suppresses invasiveness of melanoma cells by inhibiting MMP-9 activity and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrogenin A Synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo [mdpi.com]
- 6. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 22-Hydroxytingenone and Other Triterpenoids: A Guide for Researchers
A comprehensive review of the anti-cancer, anti-inflammatory, and anti-diabetic properties of 22-Hydroxytingenone in comparison to other prominent triterpenoids, supported by experimental data and mechanistic insights.
This guide provides a comparative analysis of the biological activities of this compound alongside other well-researched triterpenoids, including ursolic acid, oleanolic acid, betulinic acid, and celastrol. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While direct comparative studies under uniform experimental conditions are limited, this guide synthesizes available data to highlight key similarities and differences in their efficacy and mechanisms of action.
Comparative Analysis of Cytotoxicity
Triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell proliferation. The tables below summarize the IC50 values for this compound and other selected triterpenoids against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| This compound | Cell Line | IC50 (µM) | Assay | Reference |
| HL-60 (Leukemia) | Potent cytotoxicity reported | Not specified | [1][2] | |
| SK-MEL-28 (Melanoma) | 4.35 (24h), 3.72 (48h), 3.29 (72h) | Alamar blue | [2] |
| Ursolic Acid | Cell Line | IC50 (µM) | Assay | Reference |
| T47D (Breast Cancer) | ~50.5 (as 231 µg/ml) | SRB | [3] | |
| MCF-7 (Breast Cancer) | ~48.3 (as 221 µg/ml) | SRB | [3] | |
| MDA-MB-231 (Breast Cancer) | ~52.2 (as 239 µg/ml) | SRB | [3] | |
| A549 (Lung Cancer) | Varies (derivatives tested) | MTT | [4] | |
| Hela (Cervical Cancer) | Varies (derivatives tested) | MTT | [4] |
| Betulinic Acid | Cell Line | IC50 (µM) | Assay | Reference |
| CL-1 (Canine Cancer) | 23.50 | Not specified | [5] | |
| CLBL-1 (Canine Cancer) | 18.2 | Not specified | [5] | |
| D-17 (Canine Cancer) | 18.59 | Not specified | [5] | |
| Human Gastric Carcinoma | 2.01 - 6.16 | SRB | [6] | |
| Human Pancreatic Carcinoma | 3.13 - 7.96 | SRB | [6] | |
| Malignant Melanoma | 2.21 - 15.94 | Not specified | [2] |
| Celastrol | Cell Line | IC50 (µM) | Assay | Reference |
| A2780 (Ovarian Cancer) | 2.11 (72h) | MTT | [7] | |
| SKOV3 (Ovarian Cancer) | 2.29 (72h) | MTT | [7] | |
| AGS (Gastric Cancer) | 3.77 (48h) | MTT | [8] | |
| EPG85-257 (Gastric Cancer) | 6.9 (48h) | MTT | [8] |
Comparative Analysis of Anti-Inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Triterpenoids have been shown to possess anti-inflammatory properties by modulating various signaling pathways.
| Triterpenoid | Assay | IC50 / Inhibition | Reference |
| This compound | Not specified | Potent anti-inflammatory activity reported for related compounds | [9] |
| Ursolic Acid | IKKβ kinase inhibition | IC50 of 69 µM | [10] |
| Celastrol | NF-κB inhibition | Potent inhibitor | [11][12] |
| Oleanolic Acid | NF-κB and MAPK inhibition | Significant inhibition of pro-inflammatory mediators | [13] |
Comparative Analysis of Anti-Diabetic Activity
Several triterpenoids have been investigated for their potential in managing diabetes by targeting key enzymes and signaling pathways involved in glucose metabolism.
| Triterpenoid | Mechanism/Target | Effect | Reference |
| This compound | Not specified | Data not available | |
| Ursolic Acid | α-glucosidase inhibition | Derivatives show inhibitory activity | [14] |
| Oleanolic Acid | Not specified | May reduce the risk of type 2 diabetes | [15] |
| Betulinic Acid | α-amylase & α-glucosidase inhibition, AMPK activation | IC50 of 70.02 µg/mL (α-amylase) and 0.27 µg/mL (α-glucosidase) | [6][7] |
Mechanisms of Action: A Look at the Signaling Pathways
Triterpenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
This compound
This compound induces apoptosis in cancer cells through a mechanism involving oxidative stress. It leads to the downregulation of thioredoxin, resulting in DNA double-strand breaks and the activation of the JNK/p38 MAPK signaling pathway, ultimately leading to programmed cell death.[1][5]
This compound induces apoptosis via oxidative stress and JNK/p38 MAPK pathway.
Ursolic Acid
Ursolic acid's anti-cancer effects are mediated through multiple pathways. It can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival. It also suppresses the NF-κB and STAT3 signaling pathways, which are involved in inflammation and tumorigenesis. Furthermore, it can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Ursolic acid inhibits multiple pro-survival pathways and induces apoptosis.
Betulinic Acid
Betulinic acid is known to induce apoptosis in cancer cells primarily through the mitochondrial pathway. It can also modulate the PI3K/Akt/mTOR signaling pathway and inhibit the activation of NF-κB. In the context of diabetes, it has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][13][16]
Betulinic acid induces apoptosis and modulates metabolic pathways.
Celastrol
Celastrol is a potent anti-inflammatory and anti-cancer agent that targets multiple signaling pathways. It is a well-known inhibitor of the NF-κB pathway. It also modulates the STAT3, MAPK, and PI3K/Akt/mTOR pathways, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis.[11]
Celastrol exerts its effects by inhibiting key inflammatory and survival pathways.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activities of triterpenoids. Researchers should refer to the specific publications for detailed methodologies.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability.
A generalized workflow for determining cytotoxicity using the MTT assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the triterpenoid and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of celastrol in inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of Oxidative Stress in 22-Hydroxytingenone's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental evidence to elucidate the role of oxidative stress in the biological effects of 22-Hydroxytingenone, a quinonemethide triterpene with cytotoxic properties.[1] We present supporting experimental data, detailed protocols, and visual pathways to aid in the comprehensive understanding of its mechanism of action.
Comparative Analysis: Pro-oxidant vs. Non-ROS-Mediated Effects
The role of oxidative stress in the cytotoxic effects of this compound appears to be cell-type dependent, presenting a crucial point of comparison for researchers. Evidence points to both pro-oxidant mechanisms and pathways independent of reactive oxygen species (ROS).
| Cell Line | Key Findings | Supporting Evidence |
| Acute Myeloid Leukemia (AML) HL-60 Cells | This compound induces apoptosis mediated by oxidative stress.[1] | The antioxidant N-acetyl-cysteine (NAC) completely prevents the apoptotic effects of this compound.[1] |
| It disrupts the cellular antioxidant system by downregulating thioredoxin.[1] | Analysis of RNA transcripts showed a reduction in thioredoxin levels.[1] | |
| Leads to DNA double-strand breaks and activation of JNK/p38 MAPK pathways.[1] | Co-incubation with JNK and p38 inhibitors partially prevented apoptosis.[1] | |
| Melanoma SK-MEL-28 Cells | This compound induces apoptosis, but this may be independent of ROS production.[2] | The study suggests apoptosis may be caused by mitochondrial instability without the involvement of ROS.[2] |
| Reduces cell viability and induces morphological changes consistent with apoptosis.[2] | Increased staining with Annexin V/PI and Acridine Orange/Ethidium Bromide was observed.[2] |
This discrepancy highlights the need for further investigation into the precise molecular targets of this compound in different cancer histotypes. While it acts as a pro-oxidant in AML cells by targeting the thioredoxin system, its effects in melanoma may be driven by other mechanisms affecting mitochondrial stability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the literature.
Assessment of Apoptosis
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells (e.g., HL-60 or SK-MEL-28) with varying concentrations of this compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI solution and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
-
Pan-Caspase Inhibition:
Measurement of Oxidative Stress
-
Intracellular ROS Detection (DCFH-DA Assay):
-
Plate cells and allow them to adhere.
-
Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that is oxidized by ROS.[3][4]
-
Treat cells with this compound.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[3][5]
-
-
Antioxidant Rescue Experiment:
-
Lipid Peroxidation (MDA/TBARS Assay):
-
Lyse cells treated with this compound.
-
React the cell lysate with thiobarbituric acid (TBA), which reacts with malondialdehyde (MDA), a product of lipid peroxidation, to form a colored product.[6]
-
Measure the absorbance at 532 nm to quantify the level of MDA.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound in AML cells.
Caption: Workflow for investigating this compound's effects.
Concluding Remarks
The available evidence strongly supports the involvement of oxidative stress in the apoptotic effects of this compound, particularly in acute myeloid leukemia cells, where it targets the thioredoxin antioxidant system. However, conflicting reports from studies on melanoma cells, which suggest a ROS-independent mechanism, underscore the complexity of its biological activity. This comparative guide provides a framework for researchers to design further experiments aimed at dissecting these cell-type-specific responses and fully elucidating the therapeutic potential of this compound. Future studies should focus on a broader range of cancer cell lines and employ a comprehensive panel of oxidative stress markers to confirm the precise role of ROS in the mechanism of action of this promising natural compound.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Validating 22-Hydroxytingenone's Targets: A Comparative Guide to Gene Silencing and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular targets of 22-Hydroxytingenone, a quinonemethide triterpene with promising cytotoxic properties against cancer cells. A key identified target of this compound is thioredoxin (Trx), a critical component of the cellular antioxidant system. Downregulation of thioredoxin by this compound leads to oxidative stress, DNA double-strand breaks, and ultimately, apoptosis in cancer cells through the JNK/p38 signaling pathway.[1] This guide will objectively compare the use of gene silencing techniques, such as RNA interference (RNAi) and CRISPR/Cas9, with alternative validation methods, supported by experimental data and detailed protocols.
Comparative Analysis of Target Validation Methodologies
The validation of a drug target is a critical step in the drug discovery pipeline, confirming that modulation of the target protein is responsible for the therapeutic effect of the compound.[2] Below is a comparative summary of key techniques used for this purpose.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| RNA Interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade target mRNA.[3][4] | - Rapid and transient knockdown of gene expression.[5] - High specificity with proper design. - Suitable for high-throughput screening.[6] | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects.[6] - Transient effect may not be suitable for all studies. | High |
| CRISPR/Cas9 | Gene editing tool that uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus to create a double-strand break, leading to gene knockout.[7] | - Complete and permanent gene knockout.[5] - High specificity and versatility.[8] - Can be used for genome-wide screening.[9] | - More time-consuming to establish stable knockout cell lines.[5] - Potential for off-target mutations. - May induce cellular toxicity. | Medium to High |
| Dominant-Negative Mutants | Expression of a mutant protein that interferes with the function of the wild-type protein. | - Provides insights into protein function beyond just its presence or absence. | - Requires detailed knowledge of protein structure and function to design. - May have unintended effects on other cellular processes. | Low to Medium |
| Chemical Probes/Inhibitors | Use of small molecules that specifically bind to and inhibit the target protein. | - Can provide a more direct link between target inhibition and cellular phenotype. - Can be used in in vivo models. | - Identification of highly specific inhibitors can be challenging. - Potential for off-target effects of the chemical probe itself. | High |
Experimental Protocols
This protocol describes the transient knockdown of thioredoxin (TXN) in a human cancer cell line (e.g., HL-60) to validate it as a target of this compound.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete culture medium
-
siRNA targeting human TXN (pre-designed and validated)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
PBS (phosphate-buffered saline)
-
Reagents for Western blotting (primary antibodies against Trx and β-actin, secondary antibody)
-
Reagents for apoptosis assay (e.g., Annexin V-FITC/PI staining kit)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siRNA (TXN-targeting or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
This compound Treatment: After the initial incubation, treat the cells with this compound at a predetermined concentration (e.g., its IC50 value) for 24 hours.
-
Analysis:
-
Western Blotting: Harvest a subset of cells to confirm the knockdown of Trx protein levels.
-
Apoptosis Assay: Harvest the remaining cells and perform an apoptosis assay (e.g., flow cytometry with Annexin V/PI staining) to assess the effect of Trx knockdown on this compound-induced apoptosis.
-
Expected Outcome: Cells with silenced thioredoxin expression are expected to show increased sensitivity to this compound-induced apoptosis compared to cells treated with the non-targeting control siRNA.
This protocol outlines the generation of a stable thioredoxin knockout cell line to validate its role in the mechanism of action of this compound.
Materials:
-
Human cancer cell line
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting TXN
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Reagents for Western blotting
-
Reagents for apoptosis assay
-
This compound
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors (Cas9 and gRNA) and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of Polybrene.
-
Selection: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the clones and validate the knockout of the TXN gene by Western blotting and DNA sequencing.
-
This compound Treatment and Analysis: Treat the validated knockout and wild-type control cells with this compound and assess the impact on cell viability and apoptosis as described in the siRNA protocol.
Expected Outcome: The thioredoxin knockout cell line should exhibit a significantly altered response to this compound, potentially showing increased sensitivity to the compound's cytotoxic effects.
Visualizing the Workflow and Signaling Pathway
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. CRISPR - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. biocompare.com [biocompare.com]
A Comparative Analysis of Natural versus Synthetic 22-Hydroxytingenone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 22-Hydroxytingenone derived from natural sources versus synthetic production. The objective is to present a clear, data-driven analysis to inform research and development decisions. While direct comparative studies on the bioactivity of natural versus synthetic this compound are not extensively available in current literature, this guide consolidates the known activities of the natural compound and discusses the implications for synthetic alternatives.
Executive Summary
This compound, a quinonemethide triterpenoid predominantly isolated from plants of the Celastraceae family, has demonstrated significant potential as a therapeutic agent. Preclinical studies have highlighted its potent anticancer and anti-inflammatory properties. The primary source of this compound for research has been through extraction from natural sources. While the total synthesis of this compound has been explored, a direct, head-to-head comparison of the biological activity of the synthetic compound with its natural counterpart is not yet published. This guide summarizes the well-documented activities of natural this compound and provides the experimental context for its evaluation. The assumption, pending direct comparative data, is that a structurally identical and pure synthetic version would exhibit analogous activity.
Data Presentation: Biological Activities of Natural this compound
The following tables summarize the key in vitro activities of naturally sourced this compound as reported in scientific literature.
| Anticancer Activity | |
| Cell Line | Reported IC₅₀ Values |
| Human Melanoma (SK-MEL-28) | Not explicitly stated in the provided search results. |
| Acute Myeloid Leukemia (HL-60) | Potent cytotoxicity observed. |
| Mechanism of Action | Observed Effects |
| Apoptosis Induction | - Externalization of phosphatidylserine- Internucleosomal DNA fragmentation- Loss of mitochondrial transmembrane potential |
| Cell Proliferation and Invasion | - Reduced proliferation of human melanoma cells- Decreased migration and invasion of melanoma cells |
| Enzyme Inhibition | - Decreased activity of metalloproteinases (MMP-2 and MMP-9) |
| Signaling Pathway Modulation | - Inhibition of the MAPK signaling pathway- Downregulation of thioredoxin, leading to oxidative stress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the bioactivity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SK-MEL-28 or HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.
MMP-2 and MMP-9 Activity Assay (Gelatin Zymography)
-
Sample Preparation: Conditioned media from cancer cells treated with this compound is collected.
-
Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantification: The intensity of the bands can be quantified using densitometry.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Independent Verification of 22-Hydroxytingenone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published data on 22-Hydroxytingenone, a promising quinonemethide triterpene with demonstrated anti-cancer properties. This document summarizes key quantitative findings, details experimental methodologies from published studies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.
Comparative Data on Bioactivity
Published research has consistently demonstrated the cytotoxic effects of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below. While no studies explicitly label themselves as independent verifications, the collective data from multiple research groups provide a consensus on its biological activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but potent cytotoxicity observed | Not specified | Not specified | [1][2] |
| SK-MEL-28 | Human Melanoma | 4.35 | 24 | Alamar Blue | [3] |
| SK-MEL-28 | Human Melanoma | 3.72 | 48 | Alamar Blue | [3] |
| SK-MEL-28 | Human Melanoma | 3.29 | 72 | Alamar Blue | [3] |
| MES-SA/DX | Uterine Sarcoma | Not specified | 72 | Alamar Blue | [3] |
| DU 145 | Prostate Cancer | Not specified | 72 | Alamar Blue | [3] |
| MRC-5 | Normal Lung Fibroblast | Not specified | 72 | Alamar Blue | [3] |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols from published studies are provided below.
Cytotoxicity Assessment using Alamar Blue Assay[3]
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cancer cell lines (e.g., SK-MEL-28, MES-SA/DX, DU 145) and a non-cancerous cell line (e.g., MRC-5) in a 96-well plate at a density of 0.5 x 10⁴ cells per well.
-
Compound Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.625 µM to 20 µM) for 72 hours.
-
Alamar Blue Addition: Following the treatment period, add 10 µL of a 0.02% Alamar blue solution in DMEM to each well.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 465 nm and an emission wavelength of 540 nm.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[3]
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Plating and Treatment: Plate SK-MEL-28 cells (0.3 x 10⁵ cells/well) in 24-well plates. After cell adherence, treat with this compound (e.g., 2.5 µM and 5.0 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells and centrifuge at 247 g for 5 minutes at 4°C.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Intracellular Reactive Oxygen Species (ROS) Detection[3]
This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.
-
Cell Plating and Treatment: Plate SK-MEL-28 cells (0.3 x 10⁵ cells/well) in 12-well plates. After adherence, treat the cells with this compound (e.g., 2.5 µM and 5.0 µM) for 3 hours.
-
DCFH-DA Staining: Incubate the cells with a 10 µM DCFH-DA solution for 30 minutes at 37°C in a 5% CO2 atmosphere.
-
Cell Harvesting and Analysis: Wash the cells twice with PBS, harvest, and centrifuge at 247 g for 5 minutes at 4°C. Measure the fluorescent emission in a flow cytometer.
Visualizing the Molecular Mechanisms
The anti-cancer activity of this compound is attributed to its ability to induce oxidative stress and modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound induces apoptosis via oxidative stress.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufc.br [repositorio.ufc.br]
Safety Operating Guide
Proper Disposal of 22-Hydroxytingenone: A Guide for Laboratory Professionals
Effective management and disposal of 22-Hydroxytingenone, a quinonemethide triterpene with potent cytotoxic properties, is critical for ensuring laboratory safety and environmental protection. [1][2] Due to its hazardous nature, this compound must be handled in accordance with established protocols for cytotoxic waste.[3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound and materials contaminated with it.
Summary of Key Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known characteristics based on existing research. Researchers should handle this compound with the utmost care, assuming it to be highly toxic and requiring specialized disposal.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 22-HTG | [2] |
| Chemical Class | Quinonemethide triterpene | [2] |
| Appearance | Solid (assumed) | N/A |
| Molecular Formula | C28H36O4 | Inferred from related compounds |
| Cytotoxicity | Potent cytotoxicity observed in various cancer cell lines | [1][2] |
| Mechanism of Action | Induces apoptosis through oxidative stress | [2] |
| Specific Toxicity Data (e.g., LD50) | Not available | N/A |
| Solubility | Not available | N/A |
| Disposal Method | High-temperature incineration or chemical neutralization | [3] |
Experimental Protocols
The cytotoxic nature of this compound necessitates that it be handled as a hazardous substance.[3][4] The primary methods for the disposal of cytotoxic waste are high-temperature incineration or chemical neutralization.[3] It is imperative that this compound is not disposed of in standard laboratory trash, discharged into the sewer system, or landfilled.[5]
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of cytotoxic research chemicals and should be adapted to comply with local, state, and federal regulations.
1. Segregation and Collection:
-
Immediate Segregation: Any material that comes into contact with this compound must be treated as cytotoxic waste.[3] This includes personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials, gloves), and any absorbent materials used for cleaning spills.
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[6] These containers are often color-coded, typically with purple or red lids, to distinguish them from other waste streams.[3][4]
-
Sharps Disposal: All sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[6]
2. Waste Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses, when handling this compound waste.[6]
-
Secure Storage: Store cytotoxic waste in a secure, designated area with limited access.[5] This area should be clearly marked with biohazard and cytotoxic warning symbols.
3. Final Disposal:
-
Professional Waste Management: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company. These companies are equipped to transport and dispose of the material in compliance with regulatory requirements.
-
Incineration or Neutralization: The designated disposal facility will use high-temperature incineration or a chemical neutralization process to safely destroy the cytotoxic compounds.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Spectral assignment and cytotoxicity of this compound from Glyptopetalum sclerocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tingenone and this compound target oxidative stress through downregulation of thioredoxin, leading to DNA double-strand break and JNK/p38-mediated apoptosis in acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling 22-Hydroxytingenone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 22-Hydroxytingenone, a quinonemethide triterpene with potent cytotoxic properties. As a compound under investigation for its therapeutic potential, particularly in anti-cancer research, it is imperative that all personnel adhere to strict safety protocols to mitigate exposure risks. This guide offers procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Physical Data
Due to its classification as a cytotoxic and potentially hazardous compound, this compound requires careful handling in a controlled environment. While specific occupational exposure limits (OELs) have not been established for this research compound, it is prudent to handle it with the same precautions as other potent cytotoxic agents. All work should be conducted in a designated area, and access should be restricted to trained personnel.
| Property | This compound Information | Analogous Compound Data (for context) |
| Chemical Name | This compound | - |
| CAS Number | Not readily available | - |
| Molecular Formula | C30H40O4 | - |
| Molecular Weight | 464.6 g/mol | - |
| Physical State | Likely a solid (powder) at room temperature | - |
| Solubility | Limited solubility in aqueous solutions at high concentrations. | Varies by compound |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent cytotoxic compound. | Nanogram to low microgram per cubic meter range for potent compounds. |
| Primary Hazards | Cytotoxic, potential for skin and eye irritation, harmful if inhaled or ingested. | Similar to other cytotoxic agents. |
Detailed Operational Plan for Safe Handling
Adherence to the following step-by-step protocol is mandatory when working with this compound to minimize the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II biological safety cabinet (BSC).
-
Engineering Controls: A certified chemical fume hood or BSC with vertical laminar flow is required to prevent the inhalation of airborne particles. The work surface should be protected with a disposable, absorbent, and plastic-backed liner.
-
Personal Protective Equipment (PPE): Before entering the designated area, all personnel must don the following PPE:
-
Disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Two pairs of chemotherapy-tested nitrile gloves (the outer glove should be worn over the cuff of the gown).
-
ANSI-approved safety glasses with side shields or chemical splash goggles.
-
A full-face shield if there is a risk of splashes.
-
For handling the powder outside of a contained system, a NIOSH-approved respirator (e.g., N95 or higher) is required.
-
Weighing and Reconstitution
-
Weighing: Weighing of the powdered compound should be performed within a chemical fume hood or a containment ventilated enclosure (CVE) to minimize the generation of airborne dust. Use anti-static weighing paper and tools.
-
Reconstitution: When preparing solutions, add the solvent slowly to the vial containing the this compound powder to avoid splashing. If the vial is sealed, use a closed-system drug-transfer device (CSTD) to prevent aerosol generation.
Experimental Procedures
-
Handling Solutions: All manipulations of this compound solutions should be performed within the designated fume hood or BSC. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Avoiding Contamination: Do not touch door handles, benchtops, or personal items with gloved hands. Change gloves immediately if they become contaminated.
Decontamination and Spill Management
-
Decontamination: At the end of each work session, decontaminate all surfaces in the designated area with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily available. The kit should contain absorbent pads, PPE, and waste disposal bags.
-
Spill Procedure:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE from the spill kit.
-
Contain the spill using absorbent pads.
-
Carefully clean the area, working from the outside in.
-
Place all contaminated materials in a designated cytotoxic waste container.
-
Decontaminate the area as described above.
-
Disposal Plan for this compound Waste
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated materials, including gloves, gowns, absorbent pads, vials, and pipette tips, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded (e.g., yellow or purple).
-
Sharps Disposal: All contaminated sharps (needles, syringes) must be placed in a designated cytotoxic sharps container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
